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  • Product: 6-Bromo-2-vinyl-4-quinazolinol
  • CAS: 883500-96-7

Core Science & Biosynthesis

Foundational

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-Bromo-4-Quinazolinone Analogs

Abstract The 6-bromo-4-quinazolinone core is a heralded scaffold in medicinal chemistry, serving as a foundational blueprint for the development of a multitude of therapeutic agents.[1] Its inherent structural rigidity,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-bromo-4-quinazolinone core is a heralded scaffold in medicinal chemistry, serving as a foundational blueprint for the development of a multitude of therapeutic agents.[1] Its inherent structural rigidity, coupled with the electronic properties imparted by the bromine substituent, provides a versatile platform for targeted drug design. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of 6-bromo-4-quinazolinone analogs, navigating through their synthesis, diverse biological activities, and the critical interplay between chemical structure and pharmacological function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data with mechanistic insights to provide a comprehensive resource for harnessing the therapeutic potential of this remarkable chemical entity.[1]

The 6-Bromo-4-Quinazolinone Core: A Privileged Structure in Drug Discovery

The quinazolinone framework is a recurring motif in a vast number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The introduction of a bromine atom at the 6-position has been shown to significantly enhance the therapeutic efficacy of these analogs, a testament to the profound influence of halogenation in modulating drug-receptor interactions.[2] This enhancement is often attributed to the bromine's ability to form halogen bonds, increase lipophilicity, and influence metabolic stability, thereby improving pharmacokinetic and pharmacodynamic profiles.

This guide will systematically dissect the SAR of this privileged scaffold, focusing on key therapeutic areas where 6-bromo-4-quinazolinone analogs have shown exceptional promise.

Synthetic Strategies: Building the Foundation

The journey to understanding the SAR of any compound class begins with its synthesis. The 6-bromo-4-quinazolinone core is most commonly constructed from 5-bromoanthranilic acid, a readily available starting material.[1] The versatility of this synthetic approach allows for the introduction of a wide array of substituents at the 2 and 3-positions, facilitating the generation of diverse chemical libraries for SAR studies.[1]

General Synthesis of 2,3-Disubstituted 6-Bromo-4(3H)-quinazolinones

A prevalent and adaptable synthetic route involves a two-step process, beginning with the formation of a benzoxazinone intermediate.[1]

Step 1: Synthesis of 6-bromo-2-substituted-3,1-benzoxazin-4-one

A mixture of 5-bromoanthranilic acid and an appropriate acyl chloride or anhydride (e.g., acetic anhydride) is refluxed.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[1]

Step 2: Synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinone

The benzoxazinone intermediate is then refluxed with a primary amine or other suitable nucleophile.[1] This step results in the opening of the oxazinone ring followed by cyclization to form the final 6-bromo-4-quinazolinone analog.[1]

Experimental Protocol: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [4]

  • Preparation of 6-bromo-2-methyl-3,1-benzoxazin-4-one: A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed for a specified period. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with a suitable solvent (e.g., petroleum ether), and dried.[1][4]

  • Synthesis of the final quinazolinone: The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is then refluxed with a substituted aniline in a solvent such as glacial acetic acid. The progress of the reaction is again monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the pure product.[4]

Synthesis of 2-Thio-Substituted Analogs

Another important class of 6-bromo-4-quinazolinone derivatives are those bearing a thiol or substituted thio group at the 2-position. These are often synthesized from 5-bromoanthranilic acid and a suitable isothiocyanate.[2]

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [2]

  • A mixture of 5-bromoanthranilic acid, phenyl isothiocyanate, and triethylamine in absolute ethanol is refluxed.[2]

  • The reaction is monitored until completion. The resulting precipitate is then filtered, washed, and recrystallized to yield the desired product.[2]

  • This intermediate can be further alkylated at the 2-thiol position by reacting it with various alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as DMF.[2]

The following diagram illustrates the general synthetic pathways to access diverse 6-bromo-4-quinazolinone analogs.

G cluster_0 Synthesis of 2,3-Disubstituted Analogs cluster_1 Synthesis of 2-Thio-Substituted Analogs 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid Benzoxazinone Intermediate Benzoxazinone Intermediate 5-Bromoanthranilic Acid->Benzoxazinone Intermediate Step 1 Acyl Halide/Anhydride Acyl Halide/Anhydride Acyl Halide/Anhydride->Benzoxazinone Intermediate Final Quinazolinone Final Quinazolinone Benzoxazinone Intermediate->Final Quinazolinone Step 2 Primary Amine Primary Amine Primary Amine->Final Quinazolinone 5-Bromoanthranilic Acid_2 5-Bromoanthranilic Acid 2-Mercaptoquinazolinone 2-Mercaptoquinazolinone 5-Bromoanthranilic Acid_2->2-Mercaptoquinazolinone Isothiocyanate Isothiocyanate Isothiocyanate->2-Mercaptoquinazolinone Final 2-Thio-Substituted Quinazolinone Final 2-Thio-Substituted Quinazolinone 2-Mercaptoquinazolinone->Final 2-Thio-Substituted Quinazolinone Alkylation Alkyl/Benzyl Halide Alkyl/Benzyl Halide Alkyl/Benzyl Halide->Final 2-Thio-Substituted Quinazolinone

Caption: General synthetic routes to 6-bromo-4-quinazolinone analogs.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 6-bromo-4-quinazolinone analogs is intricately linked to the nature and position of substituents on the quinazolinone core. This section will delve into the SAR of these compounds in key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 6-bromo-4-quinazolinone derivatives.[1] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[1] These derivatives are designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at this position is critical for activity.

    • Small alkyl groups, such as methyl, are often well-tolerated.[4]

    • The introduction of a thioether linkage at the 2-position, followed by substitution with various alkyl or benzyl groups, has yielded potent cytotoxic agents.[2][5]

  • Substitution at the 3-position: Aromatic or heteroaromatic rings at this position are generally favored for potent anticancer activity.[2][4]

    • Substituents on the 3-phenyl ring can significantly modulate activity. For instance, electron-withdrawing or electron-donating groups at the para-position have been shown to influence potency.[4]

  • The 6-Bromo Substituent: The presence of the bromine atom at the 6-position is often crucial for enhanced anticancer effects.[2]

The following table summarizes the cytotoxic activity of a series of 2-thio-substituted 6-bromo-4-quinazolinone analogs against MCF-7 and SW480 cancer cell lines.

CompoundR Group (at 2-thio position)IC50 (µM) - MCF-7IC50 (µM) - SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b isobutyl20.31 ± 1.2522.46 ± 1.54
8c benzyl25.14 ± 2.1828.93 ± 2.76
8d 4-methylbenzyl30.27 ± 3.1135.61 ± 3.09
Erlotinib (Standard)22.38 ± 2.1510.23 ± 1.12
Data adapted from reference[5]

From this data, it is evident that an aliphatic linker at the 2-thio position, particularly an n-butyl chain (compound 8a ), results in the most potent activity against the MCF-7 cell line, even surpassing the standard drug Erlotinib.[5]

The EGFR signaling pathway, a key target of many 6-bromo-4-quinazolinone anticancer agents, is depicted below.

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation 6-Bromo-4-quinazolinone 6-Bromo-4-quinazolinone 6-Bromo-4-quinazolinone->EGFR Inhibition Apoptosis Apoptosis 6-Bromo-4-quinazolinone->Apoptosis Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Sources

Protocols & Analytical Methods

Method

Application of 6-Bromo-Quinolines in Anti-Inflammatory Studies: A Technical Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-bromo-quinazolines in anti-inflammatory studies. This guide offers in-depth technical insigh...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-bromo-quinazolines in anti-inflammatory studies. This guide offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying mechanisms of action, empowering research teams to effectively investigate the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of 6-Bromo-Quinolines in Inflammation

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Among these, the 6-bromo-quinazoline moiety has emerged as a particularly promising pharmacophore in the quest for novel anti-inflammatory agents. The presence of the bromine atom at the 6-position often enhances the therapeutic efficacy of the quinazoline core, a structure-activity relationship that has been noted in several studies.[3]

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases. The development of effective anti-inflammatory therapeutics is therefore of paramount importance.[4] 6-Bromo-quinazolines offer a compelling avenue for drug discovery, with evidence suggesting their ability to modulate key inflammatory pathways, including those mediated by cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6]

This guide will provide a comprehensive overview of the application of 6-bromo-quinazolines in anti-inflammatory research, from fundamental mechanistic studies to practical in vitro and in vivo experimental protocols.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 6-bromo-quinazolines are believed to be multifactorial, targeting key nodes in the inflammatory cascade. The primary proposed mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes: A significant body of evidence points towards the ability of quinazoline derivatives to selectively inhibit COX-2, a key enzyme responsible for the production of pro-inflammatory prostaglandins.[5][7] This selective inhibition is a desirable characteristic for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Modulation of Inflammatory Signaling Pathways: 6-Bromo-quinazolines are hypothesized to exert their anti-inflammatory effects by interfering with critical intracellular signaling pathways that regulate the expression of inflammatory genes. The two primary pathways implicated are:

    • NF-κB Signaling: The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Some quinazoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[6][8]

    • p38 MAPK Signaling: The p38 MAPK pathway is another crucial signaling cascade involved in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][9] Inhibition of p38 MAPK is a validated strategy for the development of anti-inflammatory drugs, and it is plausible that 6-bromo-quinazolines may also target this pathway.

The interplay between these mechanisms likely contributes to the overall anti-inflammatory profile of 6-bromo-quinazolines.

Signaling Pathway of LPS-Induced Inflammation and Potential Intervention by 6-Bromo-Quinolines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Bromoquinazoline 6-Bromo-Quinazoline IKK IKK Complex Bromoquinazoline->IKK Inhibition p38 p38 MAPK Bromoquinazoline->p38 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK TAK1->p38 p_IkB p-IκBα IKK->p_IkB Phosphorylation p_p38 p-p38 MAPK p38->p_p38 Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) active_NFkB Active NF-κB (p50/p65) p_IkB->active_NFkB Ubiquitination & Degradation of IκBα DNA DNA active_NFkB->DNA Nuclear Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: LPS-induced inflammatory signaling and points of inhibition.

Experimental Protocols for a Self-Validating System

The following protocols are designed to provide a robust framework for evaluating the anti-inflammatory properties of 6-bromo-quinazolines. Each protocol includes explanations of the experimental choices to ensure a thorough understanding of the methodology.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

  • Principle: This assay is a cornerstone for in vitro anti-inflammatory screening. RAW 264.7 murine macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. The ability of a 6-bromo-quinazoline derivative to inhibit this response is a key indicator of its anti-inflammatory potential.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the 6-bromo-quinazoline test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Causality of Experimental Choices:

    • RAW 264.7 Cells: These cells are a well-established and reliable model for studying macrophage-mediated inflammation.

    • LPS Stimulation: LPS is a potent and reproducible inducer of the inflammatory response in macrophages, activating the TLR4 signaling pathway.

    • Griess Assay and ELISA: These are standard, sensitive, and quantitative methods for measuring key inflammatory mediators.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay determines the inhibitory activity of 6-bromo-quinazolines against COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory compounds.

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit. These kits typically provide purified COX-1 and COX-2 enzymes, a chromogenic substrate, and a reference inhibitor (e.g., celecoxib for COX-2).

    • Prepare a range of concentrations of the 6-bromo-quinazoline test compound.

    • Follow the kit's protocol to incubate the enzymes with the test compound or reference inhibitor.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the product formation (often colorimetric or fluorometric) according to the kit's instructions.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

  • Causality of Experimental Choices:

    • Purified Enzymes: Using purified enzymes allows for a direct assessment of the compound's inhibitory activity on the target, independent of cellular factors.

    • IC₅₀ Determination: This provides a quantitative measure of the compound's potency, allowing for direct comparison with other compounds.

3. NF-κB Reporter Gene Assay

  • Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation leads to a decrease in luciferase expression.

  • Protocol:

    • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment and Stimulation: After 24 hours, pre-treat the cells with the 6-bromo-quinazoline test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Causality of Experimental Choices:

    • Reporter Gene: This provides a highly sensitive and quantitative readout of NF-κB transcriptional activity.

    • Dual-Luciferase System: This internal control is crucial for accurate and reliable data.

4. Western Blot Analysis for p38 MAPK Phosphorylation

  • Principle: This technique is used to determine if a 6-bromo-quinazoline derivative can inhibit the phosphorylation (activation) of p38 MAPK in response to an inflammatory stimulus.

  • Protocol:

    • Cell Treatment: Treat RAW 264.7 cells with the test compound followed by LPS stimulation as described in the first protocol.

    • Protein Extraction: Lyse the cells and determine the protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

    • Densitometry: Quantify the band intensities to determine the ratio of p-p38 to total p38.

  • Causality of Experimental Choices:

    • Phospho-specific Antibodies: These antibodies allow for the specific detection of the activated form of the protein.

    • Total Protein Control: Comparing the phosphorylated protein to the total protein level ensures that any observed decrease in phosphorylation is not due to a general decrease in protein expression.

Experimental Workflow for In Vitro Screening

G start Start: 6-Bromo-Quinazoline Compound Library raw_assay Primary Screen: LPS-induced NO & Cytokine Production in RAW 264.7 start->raw_assay cox_assay Secondary Screen: COX-1/COX-2 Inhibition Assay raw_assay->cox_assay Active Compounds nfkb_assay Mechanistic Study 1: NF-κB Reporter Assay cox_assay->nfkb_assay Potent & Selective COX-2 Inhibitors p38_assay Mechanistic Study 2: Western Blot for p-p38 nfkb_assay->p38_assay hit_compounds Hit Compounds for In Vivo Studies p38_assay->hit_compounds

Caption: A streamlined workflow for in vitro evaluation.

In Vivo Model

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a strong indicator of its in vivo anti-inflammatory activity.

  • Protocol:

    • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Grouping: Divide the animals into groups (n=6-8 per group):

      • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Positive control (e.g., indomethacin, 10 mg/kg, p.o.).

      • Test groups (different doses of the 6-bromo-quinazoline derivative, p.o.).

    • Dosing: Administer the test compounds and controls orally one hour before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Causality of Experimental Choices:

    • Carrageenan: It is a well-characterized phlogistic agent that induces a reproducible inflammatory response.

    • Plethysmometer: This provides an accurate and objective measurement of paw volume.

    • Positive Control: Indomethacin is a standard NSAID used to validate the experimental model.

Data Presentation and Interpretation

The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of 6-Bromo-Quinazoline Derivatives

CompoundLPS-induced NO Inhibition IC₅₀ (µM)LPS-induced TNF-α Inhibition IC₅₀ (µM)LPS-induced IL-6 Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
6-Bromo-quinazoline A DataDataDataDataDataData
6-Bromo-quinazoline B DataDataDataDataDataData
Indomethacin DataDataDataDataDataData
Celecoxib DataDataDataDataDataData

Table 2: In Vivo Anti-inflammatory Activity of 6-Bromo-Quinazoline Derivatives in the Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg, p.o.)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control -Data0%
6-Bromo-quinazoline A 10DataData
30DataData
6-Bromo-quinazoline B 10DataData
30DataData
Indomethacin 10DataData

Note: The "Data" placeholders should be replaced with actual experimental results.

Conclusion and Future Directions

This guide provides a robust framework for the investigation of 6-bromo-quinazolines as potential anti-inflammatory agents. The described protocols, from initial in vitro screening to in vivo validation, are designed to provide a comprehensive understanding of the therapeutic potential of this compound class. The evidence suggests that 6-bromo-quinazolines likely exert their anti-inflammatory effects through a multi-pronged approach, including the inhibition of COX-2 and the modulation of key inflammatory signaling pathways such as NF-κB and p38 MAPK.

Future research should focus on elucidating the precise molecular targets of active 6-bromo-quinazoline derivatives and further exploring their structure-activity relationships to optimize their potency and selectivity. Pharmacokinetic and toxicological studies will also be crucial for the advancement of promising lead compounds towards clinical development. The systematic application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of novel and effective anti-inflammatory therapies based on the 6-bromo-quinazoline scaffold.

References

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link][2]

  • Structure–activity relationship and molecular docking of quinazolinones inhibiting expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB pathways. (2021). Journal of Medicinal Chemistry, 64(15), 11486-11505. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahbashi, H. M. (2022). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Letters in Applied NanoBioScience, 12(1), 1-11. [Link][7]

  • Rajveer, C. H., Swarnalatha, C. H., Stephen, R., & Sudharshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Chemistry Research, 1(1), 21-24. [Link][10]

  • Kumar, P., & Kumar, A. (2010). p38 MAP kinase inhibitors as anti inflammatory agents. Current Medicinal Chemistry, 17(21), 2245-2267. [Link][4]

  • Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link][3]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 143-156. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Li, Y. (2021). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 26(11), 3328. [Link][6]

  • Ben-Aissa, A., Es-Safi, I., & El-Kharroubi, A. (2021). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 19(9), 509. [Link][8]

  • Mohamed, M. S., Awad, S. M., & El-Gaby, M. S. A. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171. [Link][11]

  • Osarodion, O. P. (2022). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Clinical Medicine, 7(6), 1-11. [Link][12]

  • Zhang, J., & Shen, B. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 270, 116950. [Link][9]

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of 6-Bromo-Quinazoline Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating the urgent discovery and development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3][4][5] The quinazoline scaffold is considered a "privileged structure" in drug discovery, and its derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[5][6]

Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazoline ring can significantly modulate biological activity.[5] Specifically, the introduction of a halogen atom, such as bromine, at the 6-position has been identified as a key modification for enhancing antimicrobial potency.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and subsequent antimicrobial evaluation of 6-bromo-quinazoline derivatives. It offers detailed, field-proven protocols for preliminary and quantitative screening, guidance on data interpretation, and insights into the potential mechanisms of action.

Synthesis of 6-Bromo-Quinazolinone Derivatives: A Generalized Approach

The synthesis of 6-bromo-quinazolinone derivatives often commences from 5-bromoanthranilic acid, which serves as a crucial precursor. The following protocol is a generalized representation based on established synthetic routes.[4][7] The rationale behind this approach is the creation of a benzoxazinone intermediate, which can then be readily converted to the desired quinazolinone core.

Protocol 2.1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Acylation of 5-Bromoanthranilic Acid: Dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.[7]

    • Causality Insight: Benzoyl chloride acts as both a reagent and a solvent in this step, acylating the amino group of the anthranilic acid.

  • Cyclization: Heat the mixture under reflux for 4 hours.[7]

  • Purification: Distill off the excess benzoyl chloride under reduced pressure. Wash the resulting solid residue with petroleum ether to yield the 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one intermediate.[7]

Protocol 2.2: Synthesis of 6-Bromo-3-amino-2-(o-aminophenyl)quinazolin-4(3H)-one

  • Ammonolysis and Rearrangement: Reflux the synthesized 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one intermediate (0.01 mol) with hydrazine hydrate (75 mL) for 3 hours at 120-130°C.[4]

    • Causality Insight: Hydrazine hydrate acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the more stable quinazolinone ring system with an amino group at the 3-position.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, will precipitate out.[4]

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]

Comprehensive Antimicrobial Screening Protocols

A tiered approach to antimicrobial screening is recommended, beginning with a qualitative assay to identify active compounds, followed by quantitative methods to determine the potency.

Preliminary Screening: Agar Well Diffusion Method

This method provides a rapid and straightforward qualitative assessment of the antimicrobial activity of the synthesized compounds.[8][9] The principle is based on the diffusion of the compound from a well through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[2][10]

Protocol 3.1.1: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Evenly spread the standardized bacterial inoculum over the entire surface of the MHA plates using a sterile cotton swab.[12][13]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the tip of a sterile micropipette.[12][14]

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the 6-bromo-quinazoline derivative solution (dissolved in a suitable solvent like DMSO) into each well.[14]

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[8] A larger zone of inhibition generally indicates greater antimicrobial activity.[15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Surface with Bacteria prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->inoculate prep_compound Dissolve 6-Bromo-Quinazoline Derivative load_samples Load Compound, Positive, and Negative Controls into Wells prep_compound->load_samples create_wells Create Wells in Agar inoculate->create_wells create_wells->load_samples incubate Incubate Plates at 37°C for 18-24h load_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][16] This is a crucial parameter for evaluating the potency of a compound.[16]

Protocol 3.2.1: Broth Microdilution Assay

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 in each row designated for a test compound.

  • Compound Dilution:

    • Prepare a stock solution of the 6-bromo-quinazoline derivative in a suitable solvent.

    • Add 100 µL of the highest concentration of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[17]

  • Inoculum Preparation: Prepare a bacterial suspension as in Protocol 3.1.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19] This can be assessed visually or with a plate reader.

G cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis add_broth Add 50 µL Broth to Wells 2-12 add_compound Add 100 µL Compound to Well 1 add_broth->add_compound serial_dilute Perform 2-fold Serial Dilutions (Well 1 to 10) add_compound->serial_dilute inoculate_wells Add 50 µL Inoculum to Wells 1-11 serial_dilute->inoculate_wells prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate Incubate Plate at 37°C for 18-24h inoculate_wells->incubate read_mic Visually Determine the Lowest Concentration with No Growth (MIC) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) assay can be performed to ascertain whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[20][21]

Protocol 3.3.1: MBC Determination

  • Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU count compared to the initial inoculum count, or more simply, the lowest concentration that yields no bacterial growth on the subculture plates.[20][22]

Data Presentation and Interpretation

For clear and comparative analysis, the antimicrobial activity data should be summarized in a structured table. This allows for easy assessment of the efficacy of different 6-bromo-quinazoline derivatives against a panel of clinically relevant microorganisms.

Table 1: Example Summary of Antimicrobial Activity of 6-Bromo-Quinazoline Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative 1 Staphylococcus aureusPositive1632Bactericidal (≤4)
Escherichia coliNegative32>128Bacteriostatic (>4)
Derivative 2 Staphylococcus aureusPositive816Bactericidal (≤4)
Escherichia coliNegative1632Bactericidal (≤4)
Ciprofloxacin Staphylococcus aureusPositive12Bactericidal (≤4)
(Positive Control)Escherichia coliNegative0.51Bactericidal (≤4)
  • Interpretation: The MBC/MIC ratio is a useful metric. A ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity.

Elucidating the Mechanism of Action

Quinazoline and its derivatives have been shown to exert their antimicrobial effects through various mechanisms.[5] A prominent mode of action is the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][23] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.[1] The quinoline core, which is structurally related to quinazolines, is known to function in this manner.[23][24] The 6-bromo substitution may enhance the binding affinity of the compound to the active site of these enzymes, thereby increasing its inhibitory potency.

G cluster_compound Cellular Entry cluster_target Intracellular Target cluster_process Inhibited Process cluster_outcome Cellular Outcome compound 6-Bromo-Quinazoline Derivative dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed Mechanism of Action for 6-Bromo-Quinazoline Derivatives.

Conclusion

6-Bromo-quinazoline derivatives represent a promising class of compounds in the search for new antimicrobial agents. The protocols outlined in this guide provide a robust and validated workflow for their synthesis and comprehensive antimicrobial evaluation. By employing these systematic screening methods, researchers can effectively identify lead compounds, quantify their potency, and gain initial insights into their bactericidal or bacteriostatic nature. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for optimizing these derivatives into clinically viable drugs to combat the growing challenge of antimicrobial resistance.

References

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • Academia.edu. (n.d.). Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • NIH National Library of Medicine. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (n.d.). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • NIH National Library of Medicine. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. [Link]

  • NIH National Library of Medicine. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Taylor & Francis. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

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  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

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  • NIH National Library of Medicine. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

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Method

Application Notes and Protocols for Determining the Antibacterial Activity of 6-Bromo-Quinazolines using the Agar Disk Diffusion Method

Introduction: The Imperative for Novel Antibacterial Agents and the Role of Quinazolines The escalating threat of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Role of Quinazolines

The escalating threat of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antibacterial activity. Among the heterocyclic compounds, the quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the incorporation of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in various studies to modulate and often enhance the biological efficacy of the molecule.[3]

The 6-bromo-quinazoline core represents a promising pharmacophore for the development of new antibacterial drugs. These compounds are thought to exert their effect through mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication, leading to bacterial cell death.[4]

This application note provides a detailed, field-proven protocol for the preliminary screening of the antibacterial activity of novel 6-bromo-quinazoline derivatives using the agar disk diffusion method, also known as the Kirby-Bauer test.[5] This method serves as a robust, reproducible, and cost-effective primary screen to identify promising lead compounds for further development.[6] We will delve into the causality behind each experimental step, ensuring a self-validating system that yields trustworthy and reproducible data.

Principle of the Agar Disk Diffusion Method

The agar disk diffusion assay is a qualitative method used to determine the susceptibility of a bacterial strain to an antimicrobial agent.[7] The core principle is based on the diffusion of the antimicrobial agent from an impregnated paper disk through an agar medium that has been uniformly inoculated with a standardized bacterial suspension.[8] As the compound diffuses radially, a concentration gradient is established in the agar.[9] If the 6-bromo-quinazoline derivative is effective against the test organism, it will inhibit bacterial growth, resulting in a clear circular area around the disk known as the "zone of inhibition".[10] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound; a larger zone indicates greater antibacterial activity.[11]

Diagram of the Experimental Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Bacterial_Culture 1. Prepare overnight bacterial culture Inoculum_Prep 2. Prepare standardized inoculum (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculate Mueller-Hinton Agar (MHA) plate Inoculum_Prep->Inoculation Test_Compound_Prep 3. Prepare 6-bromo-quinazoline solutions & impregnate sterile disks Disk_Placement 5. Place impregnated disks on inoculated MHA plate Test_Compound_Prep->Disk_Placement Inoculation->Disk_Placement Incubation 6. Invert and incubate plate (35°C ± 2°C for 16-18 hours) Disk_Placement->Incubation Measurement 7. Measure Zone of Inhibition (in millimeters) Incubation->Measurement Interpretation 8. Interpret and record results Measurement->Interpretation

Caption: Workflow for the Agar Disk Diffusion Method.

Materials and Reagents

Equipment
  • Biological safety cabinet (Class II)

  • Autoclave

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional, for inoculum standardization)

  • Adjustable micropipettes (10-1000 µL)

  • Sterile forceps

  • Metric ruler or calipers

Consumables
  • Sterile Petri dishes (100 mm or 150 mm diameter)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Sterile pipette tips

  • Sterile glass test tubes

  • Parafilm

Media and Reagents
  • 6-Bromo-quinazoline derivatives: Synthesized and purified.[12][13][14]

  • Solvent for test compounds: Dimethyl sulfoxide (DMSO), analytical grade. Note: A preliminary test should be conducted to ensure the solvent has no intrinsic antibacterial activity at the concentration used.

  • Positive control antibiotic disks: e.g., Ciprofloxacin (5 µg), Gentamicin (10 µg). The choice depends on the test organisms.

  • Negative control disks: Sterile disks impregnated with the solvent (e.g., DMSO) used to dissolve the test compounds.

  • Mueller-Hinton Agar (MHA): Dehydrated powder or pre-poured plates. MHA is the recommended medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors.[8]

  • Tryptic Soy Broth (TSB) or other suitable broth: For preparing the bacterial inoculum.

  • Sterile 0.85% saline solution.

  • 0.5 McFarland turbidity standard: Commercially available or prepared in-house.[15][16] This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[15]

  • Bacterial Strains:

    • Quality Control (QC) Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 are commonly used QC strains in clinical microbiology laboratories.[17][18] These strains have known susceptibility profiles and are crucial for validating the test performance.[19]

    • Test Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

Experimental Protocol: A Step-by-Step Guide

Part 1: Preparation (Day 1)
  • Media Preparation:

    • Prepare MHA according to the manufacturer's instructions.

    • Sterilize by autoclaving.

    • Allow the agar to cool to 45-50°C in a water bath.

    • Pour the molten MHA into sterile Petri dishes to a uniform depth of 4 mm.[5] This is a critical step as the depth of the agar can influence the diffusion of the compound and thus the size of the inhibition zone.

    • Allow the plates to solidify at room temperature and then dry them in an inverted position to remove excess condensation.[9]

  • Preparation of Test Compound and Control Disks:

    • Dissolve the 6-bromo-quinazoline derivatives in a minimal amount of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Aseptically impregnate sterile blank paper disks with a specific volume (e.g., 10-20 µL) of the test compound solution to achieve the desired final amount per disk (e.g., 10-20 µ g/disk ).

    • Prepare a negative control by impregnating disks with the same volume of the solvent (DMSO) used.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[20]

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.

    • Vortex the tube to create a smooth, homogenous suspension.

    • Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard.[9][21] This can be done by visually comparing the tubes against a white background with a black line or by using a spectrophotometer. This standardization is crucial for ensuring the reproducibility of the test.[21] An inoculum that is too dense will result in smaller zones of inhibition, while a too-light inoculum will produce larger zones.[9][22] The standardized inoculum should be used within 15 minutes of preparation.[9]

Part 2: Inoculation and Incubation (Day 1)
  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[5]

    • Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. This is typically achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[5][23]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[24]

  • Application of Disks:

    • Using sterile forceps, place the impregnated 6-bromo-quinazoline disks, the positive control antibiotic disk, and the negative control (solvent) disk onto the surface of the inoculated MHA plate.[24]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[22][24]

    • Gently press each disk down to ensure complete and firm contact with the agar surface.[22] Do not move a disk once it has touched the agar, as diffusion begins almost immediately.[22]

  • Incubation:

    • Invert the plates to prevent condensation from dripping onto the agar surface.

    • Within 15 minutes of disk application, place the plates in an incubator set at 35°C ± 2°C.[7][22]

    • Incubate for 16-18 hours.[22]

Part 3: Interpretation of Results (Day 2)
  • Measurement of the Zone of Inhibition:

    • After the incubation period, examine the plates for bacterial growth and zones of inhibition. A confluent lawn of growth should be observed.[9]

    • Measure the diameter of the zone of complete inhibition (including the 6 mm disk) to the nearest millimeter (mm) using calipers or a ruler.[20] Measurements should be taken from the back of the plate against a dark, non-reflective background.

    • The zone margin is the area with no visible growth as detected by the unaided eye.[20]

  • Data Recording and Interpretation:

    • Record the zone diameters for the test compounds, positive control, and negative control.

    • The negative control (solvent disk) should show no zone of inhibition. If a zone is present, the solvent is inhibitory and an alternative must be found.

    • The zone of inhibition for the positive control should fall within the acceptable quality control range as specified by the Clinical and Laboratory Standards Institute (CLSI) guidelines to validate the test.[25][26]

    • The antibacterial activity of the 6-bromo-quinazoline derivatives is determined by the size of the inhibition zone.[27] A larger diameter indicates higher activity. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinical antibiotics, for novel compounds, the results are typically reported as the mean zone diameter from replicate experiments.[11][28]

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: Antibacterial Activity of 6-Bromo-Quinazoline Derivatives

| Compound ID | Concentration (µ g/disk ) | \multicolumn{4}{c|}{Zone of Inhibition Diameter (mm) ± SD} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | B. subtilis (Test Strain) | P. aeruginosa (Test Strain) | | Test Compound 1 | 20 | | | | | | Test Compound 2 | 20 | | | | | | Positive Control | | | | | | | (e.g., Ciprofloxacin) | 5 | | | | | | Negative Control | | | | | | | (DMSO) | 20 µL | 0 | 0 | 0 | 0 |

SD: Standard Deviation from three independent experiments.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No zones of inhibition for positive control - Inactive antibiotic disk- Inoculum too heavy- Incorrect incubation conditions- Use a new lot of control disks- Re-standardize the inoculum to 0.5 McFarland- Verify incubator temperature and duration
Overlapping zones of inhibition - Disks placed too close together- Ensure disks are at least 24 mm apart
Uneven or fuzzy zone edges - Mixed or contaminated culture- Inoculum not spread evenly- Perform a purity check of the culture and repeat the test- Ensure proper three-directional swabbing technique
Individual colonies within the zone of inhibition - Mixed culture with a resistant subpopulation- Inoculum too light- Check culture purity and repeat- Re-standardize inoculum; if individual colonies persist, the test must be repeated[22]
Zone of inhibition around the negative control - Solvent (e.g., DMSO) has antibacterial activity- Test lower concentrations of the solvent or select an alternative, non-inhibitory solvent

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, every experimental run must include a self-validating system:

  • Positive Control: An antibiotic disk with a known, expected zone of inhibition for the specific QC strain. This validates the media, incubation conditions, and the susceptibility of the bacterial strain.[7]

  • Negative Control: A disk impregnated with the solvent used to dissolve the test compounds. This ensures that the solvent itself does not contribute to any observed antibacterial activity.

  • Quality Control (QC) Strains: The use of standardized QC strains (e.g., ATCC strains) is paramount.[29] These strains have well-characterized susceptibility profiles, and the results obtained should fall within the published acceptable ranges (e.g., from CLSI M100 documents).[25] This practice ensures inter-laboratory reproducibility and confirms that the entire test system is functioning correctly.[7]

References

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Oxford Academic. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • PubMed Central (PMC). (n.d.). Inaccuracy of the Disk Diffusion Method Compared with the Agar Dilution Method for Susceptibility Testing of Campylobacter spp. [Link]

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  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]

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  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Biology LibreTexts. (2024, November 23). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • SciSpace. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of quinazoline derivatives. [Link]

  • UK Standards for Microbiology Investigations. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • Hardy Diagnostics. (n.d.). McFarland Standard. [Link]

  • Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - One. [Link]

  • PubMed Central (PMC). (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]

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  • Frontiers. (2019, January 17). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • PubMed Central (PMC). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

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Application

Custom Synthesis of 6-Bromo-4-Quinazolinone Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Privileged Scaffold of 6-Bromo-4-Quinazolinone The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its vast spectrum of pharmacological activities.[1][2] Among its many ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 6-Bromo-4-Quinazolinone

The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its vast spectrum of pharmacological activities.[1][2] Among its many halogenated iterations, the 6-bromo-4-quinazolinone core has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of 6-bromo-4-quinazolinone derivatives, tailored for researchers, scientists, and professionals in drug development. The synthetic accessibility of this core allows for extensive derivatization, leading to compounds with potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5]

A significant body of research has highlighted the anticancer properties of 6-bromo-4-quinazolinone derivatives, with a primary mechanism of action being the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a tyrosine kinase that is frequently overexpressed in various cancers, and its dysregulation leads to uncontrolled cell growth.[1] Derivatives of 6-bromo-4-quinazolinone have been effectively designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activation and downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA as anticancer agents, underscoring the therapeutic potential of this scaffold.[6]

Strategic Approaches to Synthesis: Building the 6-Bromo-4-Quinazolinone Core

The custom synthesis of 6-bromo-4-quinazolinone derivatives typically commences with a readily available starting material, 5-bromoanthranilic acid. The general strategy involves the cyclization of this precursor with various reagents to introduce desired substituents, primarily at the 2 and 3-positions of the quinazolinone ring. This versatility allows for the creation of large chemical libraries for structure-activity relationship (SAR) studies.[1]

A prevalent and effective synthetic route proceeds through a two-step sequence involving the formation of a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is subsequently reacted with a primary amine or other suitable nucleophile to yield the final 6-bromo-4-quinazolinone derivative. The choice of reagents in each step dictates the nature of the substituents at the 2 and 3-positions, offering a high degree of modularity to the synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for preparing 2,3-disubstituted 6-bromo-4-quinazolinone derivatives.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Ring Formation A 5-Bromoanthranilic Acid C 6-Bromo-2-substituted-3,1-benzoxazin-4-one A->C Reflux B Acyl Chloride / Anhydride (e.g., Acetic Anhydride) B->C E 6-Bromo-2,3-disubstituted-4(3H)-quinazolinone C->E Reflux in Glacial Acetic Acid or Pyridine D Primary Amine (R-NH2) D->E

Caption: General synthetic scheme for 6-bromo-4-quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones

This protocol provides a detailed, step-by-step methodology for a representative synthesis of a 6-bromo-4-quinazolinone derivative.

Part 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate)

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers

  • Ethanol (for washing)

Procedure:

  • In a clean, dry round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • A precipitate of 6-bromo-2-methyl-3,1-benzoxazin-4-one will form.

  • Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it thoroughly.[1]

Part 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinone (Final Product)

Materials:

  • 6-Bromo-2-methyl-3,1-benzoxazin-4-one (from Part 1)

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Glacial acetic acid or pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-2-methyl-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.[1]

  • Add the desired substituted aniline (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.[3] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.[3][7]

  • The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold water.[3]

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 6-bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinone.[3]

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Analytical Techniques for Product Characterization

Analytical TechniquePurposeExpected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.Single spot for the purified product with a distinct Rf value.
Melting Point (m.p.) Determine purity and identify the compound.Sharp and uncorrected melting point range.
1H and 13C Nuclear Magnetic Resonance (NMR) Elucidate the chemical structure.Characteristic chemical shifts and coupling constants consistent with the target structure.[6]
Mass Spectrometry (MS) Determine the molecular weight.Molecular ion peak corresponding to the calculated molecular weight of the compound.[6]

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield of benzoxazinone intermediate Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reflux time. Use a larger excess of acetic anhydride.
Low yield of final quinazolinone product Incomplete reaction; side product formation.Increase reflux time. Experiment with different solvents (e.g., pyridine vs. glacial acetic acid). Ensure the purity of the starting materials.
Difficulty in purification Presence of unreacted starting materials or side products.Optimize the recrystallization solvent system. Consider column chromatography for purification if recrystallization is ineffective.
Inconsistent analytical data Impure sample; presence of solvent residues.Ensure the sample is thoroughly dried before analysis. Re-purify the compound if necessary.

Conclusion and Future Directions

The 6-bromo-4-quinazolinone scaffold is a highly versatile and privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents.[1] The synthetic protocols outlined in this guide provide a reliable and adaptable foundation for the custom synthesis of a wide array of derivatives. Continued exploration of the structure-activity relationships of these compounds is likely to yield new and effective treatments for a range of human diseases, particularly in the realm of oncology.[1]

References

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires.
  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-bromo-4-iodoquinoline synthesis

Technical Support Center: Synthesis of 6-Bromo-4-iodoquinoline Welcome to the technical support guide for the synthesis of 6-bromo-4-iodoquinoline. This document provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromo-4-iodoquinoline

Welcome to the technical support guide for the synthesis of 6-bromo-4-iodoquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in optimizing this critical multi-step synthesis. 6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of various biologically active compounds, including potent kinase inhibitors like GSK2126458.[1] The successful execution of this synthesis requires careful control over reaction conditions at each stage. This guide is designed to provide both the procedural steps and the mechanistic reasoning to empower you to navigate experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-bromo-4-iodoquinoline?

The most widely adopted method is a four-step sequence starting from 4-bromoaniline.[1][2][3] This pathway is favored for its use of readily available starting materials and generally robust transformations. The overall process is as follows:

  • Condensation: 4-bromoaniline is condensed with Meldrum's acid and an orthoformate ester (e.g., triethyl orthoformate or trimethyl orthoformate) to form an enamine intermediate.[3][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline).[1][4]

  • Chlorination: The hydroxyl group at the 4-position is converted to a chloride using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce 6-bromo-4-chloroquinoline.[1][3][5]

  • Iodination: The final step is a halogen exchange (Finkelstein reaction) where the 4-chloro group is substituted with iodine using sodium iodide (NaI) to give the target molecule, 6-bromo-4-iodoquinoline.[1][3]

Q2: Why is 6-bromoquinolin-4-ol converted to the 4-chloro intermediate before iodination? Can't the hydroxyl group be directly replaced?

Direct conversion of the 4-hydroxyl group to an iodide is challenging. The hydroxyl group in 6-bromoquinolin-4-ol is a poor leaving group. Converting it to a chloro group via a reagent like POCl₃ transforms it into an excellent leaving group for subsequent nucleophilic substitution.[6] The 4-chloroquinoline derivative is significantly more reactive towards nucleophiles like the iodide ion in the final Finkelstein reaction step.

Q3: What is the role of diphenyl ether (Ph₂O) in the cyclization step? Are there alternatives?

Diphenyl ether serves as a high-boiling point solvent, providing the necessary thermal energy (typically 190-250°C) to drive the intramolecular cyclization and elimination of Meldrum's acid-derived fragments.[1][4] Its thermal stability is crucial for preventing decomposition at these elevated temperatures. While Ph₂O is common, other high-boiling solvents like o-dichlorobenzene have also been successfully used and may offer advantages in terms of workup or boiling point control.[5]

Q4: What is the mechanism of the final iodination step?

The conversion of 6-bromo-4-chloroquinoline to 6-bromo-4-iodoquinoline is a classic Finkelstein reaction.[7][8] This is a nucleophilic substitution (Sɴ2) type reaction involving the exchange of one halogen for another.[7][9] The reaction is driven to completion by exploiting the differential solubility of the sodium halide salts in the chosen solvent, typically acetonitrile or acetone.[1][9] Sodium iodide (NaI) is soluble in these solvents, while the sodium chloride (NaCl) byproduct is not. The precipitation of NaCl from the reaction mixture shifts the equilibrium towards the formation of the desired iodoquinoline product, in accordance with Le Châtelier's principle.[8][9]

Visualized Synthetic Workflow

The following diagram illustrates the standard four-step synthetic pathway from 4-bromoaniline to 6-bromo-4-iodoquinoline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Iodination A 4-Bromoaniline C 5-(((4-Bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->C B Meldrum's Acid + Triethyl Orthoformate B->C D 6-Bromoquinolin-4-ol C->D  Ph₂O, ~190-250°C E 6-Bromo-4-chloroquinoline D->E  POCl₃, DMF (cat.), ~110°C F 6-Bromo-4-iodoquinoline E->F  NaI, Acetonitrile

Caption: Overall synthetic scheme for 6-bromo-4-iodoquinoline.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Step 2 (Cyclization) 1. Incorrect Temperature: Temperature is too low for cyclization or too high, causing decomposition.[4] 2. Reaction Time: Insufficient time for the reaction to go to completion.1. Optimize Temperature: Monitor the reaction by TLC. Some literature suggests that lowering the temperature from 250°C to 190°C can reduce impurity formation and improve yield.[1] 2. Increase Time: Ensure gas evolution (CO₂ and acetone) has ceased before cooling the reaction.[4]
Formation of Black Residue in Step 2 Overheating/Decomposition: Localized overheating can cause the intermediate to decompose and polymerize.[4]Improve Agitation & Heating: Use a mechanical stirrer for efficient mixing. Heat the reaction using a heating mantle with a temperature controller and sand bath to ensure uniform heat distribution.
Incomplete Reaction in Step 3 (Chlorination) 1. Inactive POCl₃: Phosphorus oxychloride can degrade upon exposure to moisture. 2. Insufficient Catalyst: DMF acts as a catalyst; its absence or insufficient quantity can slow the reaction.[3][6]1. Use Fresh Reagent: Use freshly opened or distilled POCl₃. 2. Ensure Catalyst Presence: Add a catalytic amount (e.g., 2-3 drops) of DMF to the reaction mixture before heating.[1][3] 3. Increase Reaction Time/Temp: Monitor by TLC and consider extending the reflux time from 3 hours up to 6 hours if necessary.[1][10]
Low Yield & Oily Product in Step 3 Workup Incomplete Hydrolysis/Neutralization: Incomplete quenching of POCl₃ or improper pH adjustment during workup can lead to product loss or impurities.1. Careful Quenching: Add the reaction mixture slowly and dropwise to a vigorously stirred mixture of ice and water to control the exothermic hydrolysis of POCl₃.[1][10] 2. Precise pH Adjustment: Carefully adjust the pH to 5-6 with a saturated NaHCO₃ solution.[1] Check the pH with indicator paper.
Incomplete Halogen Exchange in Step 4 (Iodination) 1. Impure Starting Material: Impurities in the 6-bromo-4-chloroquinoline can inhibit the reaction. 2. Insufficient NaI: A molar excess of NaI is required to drive the equilibrium. 3. Presence of Water: Water can interfere with the reaction in aprotic solvents like acetonitrile.1. Purify Intermediate: Recrystallize the 6-bromo-4-chloroquinoline prior to the Finkelstein reaction. 2. Use Excess NaI: Use at least 1.5-2.0 equivalents of sodium iodide. 3. Use Anhydrous Conditions: Ensure the solvent (acetonitrile) is dry and the reaction is protected from atmospheric moisture.
Troubleshooting Decision Workflow

If you are experiencing low overall yield, use this decision tree to isolate the problematic step.

G A Low Final Yield of 6-Bromo-4-iodoquinoline B Analyze Intermediate from Step 3 (6-Bromo-4-chloroquinoline) by TLC/NMR A->B C Is Intermediate Pure & High Yield? B->C  Check Purity D Troubleshoot Step 4: Iodination (Finkelstein) C->D Yes E Analyze Intermediate from Step 2 (6-Bromoquinolin-4-ol) by TLC/NMR C->E No F Is Intermediate Pure & High Yield? E->F  Check Purity G Troubleshoot Step 3: Chlorination (POCl₃) F->G Yes H Troubleshoot Step 1 & 2: Condensation & Cyclization F->H No

Caption: A decision tree for troubleshooting low-yield issues.

Detailed Experimental Protocols

The following protocols are consolidated and optimized based on published literature.[1][3] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of 6-Bromoquinolin-4-ol (6)
  • Condensation: In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in triethyl orthoformate (6.0 eq). Heat the mixture to 105°C and stir for 3 hours. Cool the mixture and pour it into petroleum ether in an ice bath to precipitate the product, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Filter and dry the solid.

  • Amine Addition: Dissolve the solid from the previous step (1.0 eq) and 4-bromoaniline (1.0-1.2 eq) in ethanol. Reflux the mixture at 80°C for approximately 3.5 hours. Cool the solution to room temperature. The product, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate. Filter the solid, wash with cold ethanol, and dry.

  • Thermal Cyclization: In a separate flask, preheat diphenyl ether (Ph₂O) to 190°C. Add the dried solid from the previous step in portions to the hot Ph₂O. Maintain the temperature and stir for 10-15 minutes until gas evolution ceases.

  • Workup: Cool the reaction mixture to approximately 50°C and slowly add petroleum ether to precipitate the product. Stir for 10 minutes, then filter the solid. Wash the collected solid with ethyl acetate and dry to obtain 6-bromoquinolin-4-ol as a yellowish product.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline (7)
  • Reaction Setup: To a flask containing 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, approx. 10-12 mL per gram of starting material) dropwise at room temperature.

  • Catalysis and Reflux: Add two drops of N,N-dimethylformamide (DMF). Fit the flask with a reflux condenser and heat the mixture to 110°C. Maintain reflux for 3 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. Continue stirring for 30 minutes.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 5 and 6. A precipitate will form. Filter the solid, wash it with water, and dry it under vacuum to yield 6-bromo-4-chloroquinoline.

Step 4: Synthesis of 6-Bromo-4-iodoquinoline
  • Reaction Setup: Dissolve 6-bromo-4-chloroquinoline (1.0 eq) in anhydrous acetonitrile (CH₃CN). Add sodium iodide (NaI, 1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) and monitor the reaction by TLC until the starting material is consumed. The formation of a precipitate (NaCl) is typically observed.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 6-bromo-4-iodoquinoline.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.[Link]

  • Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd.[Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.[Link]

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. ResearchGate.[Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Organic Chemistry Portal.[Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Wikipedia.[Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]

  • Velasco, M. D. G., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals.[Link]

  • Velasco, M. D. G., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar.[Link]

  • Manac Inc. (2022). Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia.[Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.[Link]

  • Cossey, K. (2023). Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. YouTube.[Link]

  • Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. Organic Syntheses.[Link]

  • IodiTech. (n.d.). The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis. IodiTech.[Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-Quinazoline Derivatives

Welcome to the technical support center for the purification of 6-bromo-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target molecules.

Introduction: The Purification Challenge

The 6-bromo-quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the purification of these derivatives can be a significant bottleneck in the synthetic workflow. Common challenges include the removal of closely related impurities, managing solubility issues, and preventing compound degradation during purification. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

The presence of the bromine atom at the 6-position, along with other substituents on the quinazoline ring, significantly influences the molecule's polarity, solubility, and reactivity. Understanding these physicochemical properties is paramount to developing an effective purification strategy.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-bromo-quinazoline derivatives in a question-and-answer format, providing explanations and actionable solutions.

Column Chromatography Issues

Question 1: My 6-bromo-quinazoline derivative is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer:

Streaking or tailing on a silica gel column is a common issue that can arise from several factors related to the compound's interaction with the stationary phase and the choice of mobile phase.

  • Causality: The quinazoline ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to a non-ideal elution profile, resulting in tailing. The polarity of your specific 6-bromo-quinazoline derivative, dictated by other functional groups, will also play a significant role.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent system. This will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.

      • Ammonia: For more polar compounds, a solution of methanol saturated with ammonia can be used as part of the mobile phase.

    • Solvent System Optimization: Ensure your chosen solvent system provides an optimal Rf value for your compound on a TLC plate, typically between 0.2 and 0.4 for good separation. If the Rf is too low, the compound will spend too much time on the column, increasing the likelihood of tailing.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

      • Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds like quinazolines.

      • Deactivated Silica Gel: You can prepare a less acidic silica gel by pre-treating it with a solution of your eluent containing triethylamine before packing the column.

Question 2: I am observing multiple spots on my TLC after column chromatography, even though I collected what appeared to be a single spot. What could be happening?

Answer:

This frustrating situation can arise from several sources, including compound degradation on the silica gel or the presence of co-eluting impurities.

  • Causality:

    • On-Column Degradation: 6-Bromo-quinazoline derivatives, especially those with sensitive functional groups, can be unstable on acidic silica gel, leading to the formation of new impurities during the purification process.

    • Co-eluting Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system, leading to their co-elution.

    • Regioisomers: If your synthesis can produce isomeric products (e.g., bromination at a different position), these can be notoriously difficult to separate due to their similar polarities.[1]

  • Troubleshooting Workflow:

    G start Multiple Spots Post-Column check_stability Assess Compound Stability on Silica (2D TLC) start->check_stability coelution Suspect Co-eluting Impurity/Isomer check_stability->coelution Compound Stable change_stationary_phase Switch Stationary Phase (e.g., Alumina, C18) check_stability->change_stationary_phase Compound Degrades change_solvent Optimize TLC Solvent System (Vary Polarity & Composition) coelution->change_solvent prep_hplc Consider Preparative HPLC change_solvent->prep_hplc Separation Still Poor pure_product Pure Product change_solvent->pure_product Separation Achieved change_stationary_phase->pure_product prep_hplc->pure_product

    Caption: Troubleshooting workflow for unexpected impurities after column chromatography.

  • Detailed Steps:

    • Assess Stability: Run a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.

    • Optimize TLC: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Sometimes, using a solvent of intermediate polarity like dichloromethane can provide better separation.

    • Consider Preparative HPLC: For very difficult separations, such as those involving regioisomers, preparative reverse-phase HPLC is often the most effective technique.[2]

Recrystallization Issues

Question 3: My 6-bromo-quinazoline derivative "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the temperature of the solution at the point of saturation.

  • Causality:

    • High Impurity Levels: Impurities can significantly depress the melting point of your compound.

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, or the cooling rate may be too rapid.

    • Inherent Low Melting Point: Some 6-bromo-quinazoline derivatives may naturally have low melting points.

  • Troubleshooting Strategies:

StrategyRationale
Add More Solvent By increasing the solvent volume, the saturation point is reached at a lower temperature, which may be below the compound's melting point.
Cool Slowly Rapid cooling can lead to supersaturation at a temperature above the melting point. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
Scratch the Flask Scratching the inside of the flask with a glass rod can create nucleation sites, encouraging crystal formation.
Seed Crystals Adding a small crystal of the pure compound can induce crystallization.
Change Solvent System If a single solvent is problematic, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly. Common systems include ethanol/water or ethyl acetate/hexane.
General Purity and Impurity Issues

Question 4: What are the common impurities I should expect in the synthesis of 6-bromo-quinazoline derivatives, and how can I remove them?

Answer:

The impurities present in your crude product will largely depend on your synthetic route. However, some common culprits to watch out for include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination. Their removal depends on their properties relative to your product.

  • Di-brominated Species: During the bromination of the aniline precursor, over-bromination can occur, leading to di-bromo impurities. These are often less polar than the mono-bromo product and can sometimes be separated by careful column chromatography or recrystallization.[3]

  • Regioisomers: Depending on the directing effects of substituents on the aromatic ring, bromination can sometimes occur at other positions, leading to isomeric impurities that are very challenging to separate by standard chromatographic methods.[1]

  • Hydrolysis Products: If your synthesis involves intermediates that are sensitive to water, you may have hydrolysis byproducts.

  • N-Oxides: Oxidation of the quinazoline nitrogen atoms can lead to the formation of N-oxides, which are significantly more polar than the parent quinazoline. These can often be separated by column chromatography.

Impurity Removal Strategy:

Caption: Common impurities and corresponding purification techniques.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the 6-bromo substituent affect the polarity of my quinazoline derivative?

The bromine atom has a dual effect on polarity. It is an electronegative atom, which can increase the dipole moment of the molecule, thereby increasing its polarity. However, it is also a large, polarizable atom, which can increase van der Waals interactions, a characteristic of less polar compounds. In general, the introduction of a bromine atom will make a compound less polar than its corresponding nitro or amino analogue, but more polar than the unsubstituted parent compound. The overall polarity will be highly dependent on the other functional groups present in the molecule.[4][5]

Q2: What are some good starting solvent systems for TLC analysis of 6-bromo-quinazoline derivatives?

A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. The following table provides some commonly used solvent systems and their typical applications for this class of compounds.

Solvent System (v/v)Typical Application
Hexane / Ethyl Acetate (e.g., 7:3, 1:1, 3:7) A versatile system for a wide range of 6-bromo-quinazolines. Adjust the ratio to achieve an Rf of 0.2-0.4.
Dichloromethane / Methanol (e.g., 99:1, 95:5) Useful for more polar derivatives that do not move significantly in hexane/ethyl acetate.
Chloroform / Acetone Another alternative for compounds of intermediate polarity.

Q3: Can my 6-bromo-quinazoline derivative decompose on silica gel?

Yes, decomposition on silica gel is a possibility. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. It is always advisable to check the stability of your compound on a TLC plate before performing column chromatography (see Troubleshooting Question 2).

Q4: What is the best way to remove colored impurities from my product?

If your product is contaminated with colored impurities, you can often remove them by treating a solution of your crude product with activated charcoal. Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Dry pack method: Fill the column with dry silica gel, then gently tap the column to pack it evenly. Add the eluent and flush the column until the silica is fully wetted and there are no air bubbles.

    • Slurry method: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent.

  • Sample Loading:

    • Dry loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This is the preferred method as it often leads to better separation.

    • Wet loading: Dissolve your crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a bellows or a regulated air line) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for 6-bromo-quinazoline derivatives.[3][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring or swirling. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Jian-Wu, W., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(11), 17736-17767. [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica-Drug Research, 67(2), 159-171. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]

  • DESOTEC. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. DESOTEC. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (2018). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7: 3 with an Rf value of 0.25. (B) TLC with hexane eluent:ethyl acetate ratio of 6: 4 with an Rf value of 0.5. (C) TLC with hexane eluent:ethyl acetate ratio of 5: 5 with an Rf value of 0.62. and (D) TLC with 100% Ethyl acetate eluent with an Rf value of 0.67. ResearchGate. [Link]

  • Abdel Hamid, S. G., et al. (2009). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. Bioorganic & Medicinal Chemistry, 17(15), 5576-5584. [Link]

  • Maier, N. M., Franco, P., & Lindner, W. (2001). HPLC separation of stereoisomers. Journal of Chromatography A, 906(1-2), 3-33. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Organic & Biomolecular Chemistry, 14(31), 7495-7503. [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. The Royal Society of Chemistry. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • Al-Ostoot, F. H., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 27(19), 6529. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Sharma, S., & Sharma, R. (2013). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Journal of Liquid Chromatography & Related Technologies, 36(16), 2315-2327. [Link]

  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(3), 967. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(8), 1233. [Link]

  • Wang, D. Z., Yan, L., & Ma, L. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(5), 1319-1335. [Link]

  • Ito, Y., et al. (2006). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1114(1), 51-56. [Link]

  • Wodnicka, M., & Wujec, M. (2020). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 89(3), e422. [Link]

  • El-Sayed, M. A. A., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 967. [Link]

Sources

Troubleshooting

Side effects and drug resistance of quinazoline-based anticancer agents

Technical Support Center: Quinazoline-Based Anticancer Agents A Guide for Researchers on Navigating Side Effects and Drug Resistance Welcome to the technical support center for quinazoline-based anticancer agents. As a S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline-Based Anticancer Agents

A Guide for Researchers on Navigating Side Effects and Drug Resistance

Welcome to the technical support center for quinazoline-based anticancer agents. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource to navigate the common experimental hurdles associated with these compounds. Quinazoline derivatives are a cornerstone of targeted cancer therapy, primarily due to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[1][2] However, like all potent therapeutic agents, their use in preclinical and clinical research comes with challenges, namely managing off-target effects and the inevitable development of drug resistance.[3][4]

This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter. We will delve into the causality behind experimental observations and provide validated protocols to help you troubleshoot effectively.

Section 1: Troubleshooting Common Side Effects & Cytotoxicity

Researchers often face the challenge of distinguishing between a compound's specific anticancer activity and general cytotoxicity. This section provides guidance on identifying and mitigating these effects in both in vitro and in vivo models.

Frequently Asked Questions (FAQs)

Question 1: My in vitro assay shows significant cell death at low concentrations of my quinazoline agent, even in non-cancerous cell lines. How can I determine if this is off-target toxicity?

Answer: This is a critical issue, as high cytotoxicity can mask the therapeutic window of your compound. The first step is to systematically dissect the cause of cell death.

Causality: Unexpected cytotoxicity can stem from several factors: the compound's intrinsic chemical properties leading to membrane disruption, inhibition of a ubiquitous and essential cellular enzyme, or instability in culture media leading to toxic byproducts. It's crucial to differentiate this from programmed cell death (apoptosis) induced by the intended target inhibition.[3][5]

Troubleshooting Workflow:

  • Confirm Basic Culture Conditions: Before assessing the compound, rule out experimental artifacts. Ensure the incubator's CO2 and temperature are calibrated, use high-quality, endotoxin-free reagents, and confirm your cell lines are free from mycoplasma contamination.[5]

  • Select Appropriate Controls: Include a panel of cell lines: your target cancer line, a cancer line known to be negative for the target (e.g., EGFR-negative line for an EGFR inhibitor), and a non-malignant cell line from the same tissue of origin (e.g., bronchial epithelial cells for a lung cancer agent).

  • Perform a Time-Course and Dose-Response Matrix: A standard 72-hour endpoint might be too long. Run viability assays (e.g., MTT, CellTiter-Glo®) at 24, 48, and 72 hours. A rapid drop in viability across all cell lines suggests acute, non-specific toxicity rather than targeted inhibition of proliferation.

  • Assess Apoptosis vs. Necrosis: Use assays to distinguish between programmed cell death and necrosis. Flow cytometry with Annexin V/Propidium Iodide (PI) staining is the gold standard. A high percentage of Annexin V-positive/PI-negative cells indicates apoptosis (the desired effect in cancer cells), whereas a high PI-positive population suggests necrosis due to toxicity.[6]

Question 2: In my mouse xenograft model, the quinazoline-treated group is showing significant weight loss and skin rashes, complicating the assessment of anti-tumor efficacy. What are my options?

Answer: In vivo toxicity is a common and significant hurdle. These side effects are often "on-target," meaning they result from inhibiting the target protein (like EGFR) in healthy tissues where it plays a physiological role.[7] Managing these toxicities is key to obtaining meaningful efficacy data.

Mitigation Strategies:

  • Dose and Schedule Modification: The most straightforward approach is to adjust the dosing. Instead of a continuous daily dose, consider an intermittent schedule (e.g., 5 days on, 2 days off). This can give normal tissues time to recover while still exerting pressure on the tumor. Dose reduction is also a viable option.[7]

  • Supportive Care: Implement supportive care measures for the animals. This can include providing supplemental hydration (hydrogel packs) and a high-calorie, palatable diet to counteract weight loss. For skin rashes, topical emollients can be considered after consulting with veterinary staff.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a basic PK/PD study. Measure drug concentration in plasma and tumor tissue at various time points. Correlate these levels with target inhibition (e.g., phosphorylated EGFR levels in the tumor) and toxicity signs. This can help you find a dose that maintains target engagement in the tumor while minimizing systemic exposure.

  • Refine the Animal Model: If toxicities are severe, consider using a different model. For example, subcutaneous xenografts are often better tolerated than orthotopic models for initial efficacy studies.

Section 2: Investigating and Overcoming Drug Resistance

The development of resistance is an almost universal outcome when treating cancer with targeted therapies.[8] For quinazoline-based EGFR inhibitors, several well-defined mechanisms are known.

Frequently Asked Questions (FAQs)

Question 1: My cancer cell line, which was initially sensitive to my EGFR-targeting quinazoline inhibitor, is now growing at high concentrations. How do I confirm and characterize this acquired resistance?

Answer: The first step is to rigorously confirm that the loss of sensitivity is a stable, heritable trait of the cell population and not a transient adaptation or experimental artifact.

Workflow for Confirming Resistance:

G start Observe Reduced Sensitivity (Increased IC50) culture Culture cells without inhibitor for 2-3 passages ('drug holiday') start->culture retest Re-challenge with inhibitor and re-determine IC50 culture->retest compare Compare new IC50 to parental cell line IC50 retest->compare stable Resistance is Stable: Proceed to Mechanism Investigation compare->stable IC50 remains high transient Sensitivity is Restored: Investigate transient adaptation (e.g., epigenetic changes) compare->transient IC50 returns to baseline

Caption: Workflow to confirm stable drug resistance.

Causality: Stable resistance arises from the selection and expansion of clones with genetic or non-genetic alterations that allow them to bypass the drug's inhibitory effect.[9]

Once resistance is confirmed as stable, the next step is to investigate the underlying mechanism.

Question 2: I suspect the resistance is due to a secondary mutation in the drug target, like the EGFR T790M "gatekeeper" mutation. What is the best way to test for this?

Answer: The T790M mutation is the most common mechanism of resistance to first-generation quinazoline EGFR inhibitors (e.g., gefitinib, erlotinib).[8][10] It increases the enzyme's affinity for ATP, making it harder for the inhibitor to compete.[10]

Detection Methods:

MethodPrincipleSensitivityThroughputKey Considerations
Sanger Sequencing PCR amplification of the target exon followed by chain-termination sequencing.~15-20% mutant allele frequencyLowGood for confirming high-frequency mutations; may miss resistance in heterogeneous populations.
Allele-Specific PCR (e.g., ARMS, Cobas®) Uses primers that specifically bind to the mutant sequence.~1-5%MediumHighly sensitive and specific for known mutations. The Roche Cobas EGFR Mutation Test is a widely used platform.[11]
Droplet Digital PCR (ddPCR) Partitions the sample into thousands of droplets, allowing for absolute quantification of mutant vs. wild-type DNA.<0.1%MediumExcellent for detecting rare mutations and monitoring the emergence of resistant clones over time.[12][13]
Next-Generation Sequencing (NGS) Massively parallel sequencing of target regions or the whole exome/genome.~1-5% (can be lower with deep sequencing)HighCan detect T790M and other, less common resistance mutations simultaneously. Also identifies novel mutations.[14]

Recommendation: For a first-pass analysis in a resistant cell line, allele-specific PCR or ddPCR offers a good balance of sensitivity and cost-effectiveness. If no known mutations are found, NGS is the logical next step to search for novel mechanisms.

Question 3: My resistant cells do not have the T790M mutation. What other common resistance mechanisms should I investigate?

Answer: Resistance is not limited to secondary target mutations. Cancer cells can activate alternative signaling pathways to bypass the inhibited node.[8] For EGFR inhibitors, the most prominent bypass track is the amplification of the MET proto-oncogene.[9][15]

Key Bypass Mechanisms:

  • MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling (PI3K/AKT pathway) independently of EGFR, rendering EGFR inhibition ineffective.[16][17]

  • HER2 Amplification: Similar to MET, amplification of another ErbB family member can provide an alternative signaling route.

  • Downstream Mutations: Mutations in components downstream of EGFR, such as KRAS or BRAF, can constitutively activate the pathway, making the cell indifferent to the status of EGFR.[8]

  • Histologic Transformation: In some cases, the cancer cell type can change, for example, from non-small cell lung cancer to small cell lung cancer, which has a different set of survival dependencies.[8]

Investigative Workflow:

G start T790M Negative Resistant Cells wb Western Blot: - p-MET, total MET - p-HER2, total HER2 - p-AKT, p-ERK start->wb pathway Pathway Activation Confirmed wb->pathway fish FISH / qPCR: Confirm MET or HER2 gene amplification met_amp MET Amplification Identified fish->met_amp ngs NGS Panel: Screen for KRAS, BRAF, PIK3CA mutations downstream Downstream Mutation Identified ngs->downstream pathway->fish p-MET or p-HER2 high pathway->ngs p-AKT or p-ERK high unknown Mechanism Still Unknown: Consider RNA-seq, etc. pathway->unknown No clear activation

Sources

Optimization

Technical Support Center: Synthesis of Bromo-Substituted N-Vinylindoles

Welcome to the technical support center for the synthesis of N-vinylindoles, with a specialized focus on substrates bearing bromo-substituents. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-vinylindoles, with a specialized focus on substrates bearing bromo-substituents. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. Bromo-substituted N-vinylindoles are valuable building blocks in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. However, their synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals. The information presented herein is a synthesis of established literature and practical field experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of bromo-substituted N-vinylindoles in a question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Vinylindole

Question: I am attempting to synthesize a bromo-substituted N-vinylindole via a cross-coupling reaction, but I am observing very low yields or only starting material. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in the N-vinylation of bromoindoles is a common issue that can stem from several factors, primarily related to the catalyst system, reaction conditions, and the nature of your substrates.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Palladium-Based Catalysts: While powerful, palladium catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly dried and degassed solvents.[1][2] Some palladium catalysts, like Pd(PPh₃)₄, are considered older generation, and newer, more robust catalytic systems with bulky electron-rich ligands (e.g., XPhos, SPhos) may offer better performance and stability.[1]

    • Copper-Based Catalysts: Copper(I) iodide (CuI) is a common choice for N-vinylation.[3] The quality of the CuI is crucial; it should be pure and free from colored impurities, which indicate oxidation to Cu(II). If you suspect your CuI has degraded, it can be purified by dissolving it in a saturated aqueous KI solution, precipitating with water, and washing with water, ethanol, and ether before drying under vacuum.

  • Inappropriate Ligand Choice:

    • The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. For challenging substrates like bromoindoles, a simple ligand may not be sufficient.

    • For Palladium: Buchwald-type biaryl phosphine ligands (e.g., XPhos) are often effective in promoting the reductive elimination step and can prevent catalyst decomposition.[1]

    • For Copper: N,N'-donor ligands like ethylenediamine or 1,10-phenanthroline can enhance the catalytic activity of copper. For O-vinylation, 2-pyridin-2-yl-1H-benzoimidazole has been shown to be a superior ligand.

  • Suboptimal Base and Solvent:

    • The choice of base is critical for deprotonating the indole nitrogen without promoting side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are generally preferred over stronger bases like sodium tert-butoxide (NaOtBu) which can promote dehalogenation.[1][2][4]

    • The solvent must be compatible with the catalyst system and reagents. Dioxane and toluene are common choices for both palladium and copper-catalyzed reactions.[1][3] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and hydrolysis of reagents.

  • Reaction Temperature and Time:

    • N-vinylation reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. It is advisable to screen a range of temperatures to find the optimal balance.

    • Reaction times can vary significantly depending on the specific substrates and catalyst system. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition of the product upon prolonged heating.

Issue 2: Significant Dehalogenation of the Bromoindole Starting Material or Product

Question: My main side product is the dehalogenated indole. How can I suppress this unwanted reaction?

Answer: Dehalogenation is a frequent and frustrating side reaction in cross-coupling chemistry involving aryl halides.[2][4][5] It typically occurs when the aryl halide undergoes a reduction process instead of the desired cross-coupling.

Mechanistic Insight: Dehalogenation can be promoted by several factors, including the choice of catalyst, ligand, base, and the presence of reducing agents in the reaction mixture. In palladium catalysis, for instance, a β-hydride elimination from a Pd-H species, which can form from various sources, can lead to the reduction of the aryl halide.

Strategies to Minimize Dehalogenation:

  • Protect the Indole Nitrogen: In some cases, particularly in Suzuki couplings of bromopyrroles, protecting the N-H group can suppress dehalogenation.[5] While this adds extra steps, it can be a robust solution. A BOC (tert-butyloxycarbonyl) group is a possible choice, though it may be labile under certain coupling conditions.[5]

  • Optimize the Catalyst and Ligand System:

    • Use ligands that promote rapid reductive elimination, which is the final step in the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands are often effective in this regard.[6]

    • Consider using a different metal catalyst. Copper-catalyzed systems are sometimes less prone to dehalogenation than palladium-based ones for certain substrates.

  • Careful Selection of the Base:

    • Strong, sterically hindered bases like NaOtBu can sometimes promote dehalogenation.[2][4] Switching to a milder base like K₃PO₄ or Cs₂CO₃ may be beneficial.[1]

  • Control of Reaction Conditions:

    • Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the cross-coupling reaction.

    • Ensure that all reagents and solvents are pure and free from potential reducing agents.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally better for the N-vinylation of bromoindoles: palladium or copper?

Both palladium and copper catalyst systems have been successfully employed for the N-vinylation of indoles.[1][3][7] The optimal choice often depends on the specific bromoindole substrate, the vinylating agent, and cost considerations.

  • Palladium-catalyzed systems are often more versatile and can be highly active, but the catalysts and specialized ligands can be expensive.[1][8] They are particularly useful when high turnover numbers are required.

  • Copper-catalyzed systems are generally more economical and can be very effective, especially for coupling with vinyl halides.[3][9][10] They are often a good first choice for process development due to the lower cost of copper.

A summary of common conditions is presented in the table below:

FeaturePalladium-Catalyzed SystemCopper-Catalyzed System
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI
Ligand XPhos, SPhos, P(o-tol)₃Ethylenediamine, 1,10-phenanthroline
Base K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃
Solvent Toluene, DioxaneDioxane, DMF
Temperature 60-120 °C80-110 °C

Q2: What are the most common vinylating agents for this reaction?

Several vinylating agents can be used, with the choice depending on the desired stereochemistry and the availability of the starting materials.

  • Vinyl Bromides and Iodides: These are commonly used in both palladium and copper-catalyzed reactions.[3][11] They are often commercially available or can be synthesized readily.[12]

  • Vinyl Triflates: These are highly reactive electrophiles and are particularly effective in palladium-catalyzed couplings.[1][8]

  • Alkenyl Boronic Acids: These are used in copper-catalyzed N-vinylation reactions.[9]

  • Vinyl Selenones: These have been used for N-vinylation under transition-metal-free conditions with a strong base.[13]

Q3: How can I purify my bromo-substituted N-vinylindole product?

Purification can be challenging due to the potential for similar polarities between the product and unreacted starting materials or side products.

  • Column Chromatography: This is the most common method for purifying N-vinylindoles. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Removal of Bromine-Containing Impurities: In some cases, residual bromine-containing impurities may be present. Specialized techniques, such as treatment with certain metals to convert organic bromides to bromide ions followed by ion exchange, have been described for removing such impurities from process streams, although this is more relevant to industrial-scale purification.[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Vinylation of a Bromoindole with a Vinyl Bromide

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add CuI (5-10 mol%), the bromoindole (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Add the ligand (e.g., ethylenediamine, 10-20 mol%) and the vinyl bromide (1.2-1.5 equiv.) via syringe.

    • Add anhydrous, degassed dioxane (to make a 0.1-0.5 M solution with respect to the bromoindole).

  • Reaction Execution:

    • Stir the reaction mixture at 110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of bromo-substituted N-vinylindoles.

TroubleshootingWorkflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Low/No Yield or Dehalogenation Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_atmosphere->start No, re-run under inert gas check_reagents Are all reagents and solvents pure and anhydrous? check_atmosphere->check_reagents Yes check_reagents->start No, purify/dry reagents and re-run optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions Issue persists success Successful Synthesis optimize_catalyst->success Yield Improved change_ligand Screen different ligands (e.g., XPhos for Pd, N,N'-donors for Cu) optimize_catalyst->change_ligand consider_protection Consider N-H Protection optimize_conditions->consider_protection Dehalogenation is the main issue optimize_conditions->success Yield Improved change_base Screen milder bases (K3PO4, Cs2CO3) optimize_conditions->change_base consider_protection->success change_metal Switch between Pd and Cu catalyst systems change_ligand->change_metal change_temp Vary reaction temperature change_base->change_temp change_solvent Try alternative anhydrous solvents change_temp->change_solvent

Caption: A decision tree for troubleshooting the synthesis of bromo-substituted N-vinylindoles.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. (2025). ResearchGate.
  • alkyl and alkylene bromides. (n.d.). Organic Syntheses Procedure.
  • Synthesis of N-vinyl indoles with different vinyl selenones. (n.d.). ResearchGate.
  • Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
  • Impact of N-substituent on the reactivity of 3-vinylindoles. (n.d.). ResearchGate.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (n.d.). MDPI.
  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (n.d.). ResearchGate.
  • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. (n.d.). PMC - NIH.
  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Copper-Catalyzed Selective N-Vinylation of 3-(Hydroxyimino)indolin-2-ones with Alkenyl Boronic Acids. (2017). PubMed.
  • Synthesis of N-vinylindoles through copper catalyzed cyclization reaction of N-(2-alkynylphenyl)imine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). PubMed.
  • Removal of bromine-containing impurities from aqueous acetic acid. (n.d.). Google Patents.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PubMed Central.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. (n.d.). Organic Chemistry Portal.
  • significant dehalogenation in stille coupling. (2019). Reddit.
  • First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. (n.d.). PMC - NIH.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles. (n.d.). PubMed - NIH.
  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. (n.d.). NIH.
  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. (n.d.). PubMed Central.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). RSC Publishing.
  • Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. (2025). NIH.

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Troubleshooting

Technical Support Center: Mitigating Ulcerogenic Effects of 6,8-Dibromo-4(3H)-Quinazolinone Derivatives

Introduction: The 6,8-dibromo-4(3H)-quinazolinone scaffold is a cornerstone for a novel class of compounds with significant therapeutic promise, demonstrating a wide range of biological activities including anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6,8-dibromo-4(3H)-quinazolinone scaffold is a cornerstone for a novel class of compounds with significant therapeutic promise, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor effects.[1][2][3] However, a critical hurdle in their preclinical and clinical development is a notable ulcerogenic potential, a common liability for anti-inflammatory agents. This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource. It is structured in a practical question-and-answer format to directly address common experimental challenges and provide robust, field-tested protocols to systematically evaluate and minimize these gastrointestinal side effects.

Section 1: Frequently Asked Questions - Understanding and Initial Assessment

This section addresses the fundamental questions regarding the ulcerogenic mechanisms and how to begin assessing this liability in your 6,8-dibromo-4(3H)-quinazolinone derivatives.

Q1: What is the primary suspected mechanism for the ulcerogenic effects of these quinazolinone derivatives?

A1: The primary mechanism is strongly suggested to be the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-1.[4][5] The quinazoline core has been identified in several potent COX-1 inhibitors.[4][6] COX-1 is a constitutively expressed enzyme in the gastric mucosa responsible for synthesizing prostaglandins, such as PGE2 and PGI2.[7] These prostaglandins are critical for maintaining gastric mucosal defense through several actions[7][8]:

  • Stimulating mucus and bicarbonate secretion, which form a protective barrier against gastric acid.[8]

  • Maintaining adequate mucosal blood flow to support tissue health and repair.

  • Reducing gastric acid secretion.[7]

By inhibiting COX-1, your quinazolinone derivatives likely deplete these protective prostaglandins, leaving the gastric mucosa vulnerable to damage from endogenous factors like acid and pepsin, leading to erosions and ulcers.[5][9]

Q2: My preliminary screen shows potent anti-inflammatory activity. How do I quickly assess if this is linked to a high ulcerogenic risk?

A2: The most direct approach is to perform a COX-1/COX-2 selectivity assay. A high potency against COX-1 is a strong indicator of potential ulcerogenicity. Compounds that are highly selective for COX-2 over COX-1 generally have a much better gastrointestinal safety profile.[10] You can use commercially available enzyme immunoassay (EIA) kits for this purpose. A compound with a low IC50 value for COX-1 (e.g., in the nanomolar to low micromolar range) should be flagged for more detailed ulcerogenicity testing.[6]

Q3: Are there specific structural features of the 6,8-dibromo substitution pattern that influence this effect?

A3: Yes, halogenation at the 6 and 8 positions of the quinazolinone ring is known to significantly enhance biological activities, including antimicrobial and potentially anti-inflammatory effects.[11] However, this can also modulate COX enzyme affinity. Studies on related quinazolinone series have shown that substitutions on the benzene moiety can improve anti-inflammatory activity while maintaining a low ulcerogenic index.[12] While the dibromo pattern is key for the primary activity of your compounds, it is crucial to systematically evaluate how modifications at other positions (e.g., at the 2- and 3-positions) might dissociate the desired anti-inflammatory effects from the undesired COX-1 inhibition.

Section 2: Troubleshooting Experimental Protocols

This section provides detailed guides for key experiments, addressing common issues encountered in the lab.

Problem: My in vivo ulcerogenicity study in rats is showing high variability and inconsistent ulcer scores.

This is a frequent challenge caused by subtle variations in experimental procedure. A highly standardized protocol is essential for obtaining reproducible data.

Solution: Step-by-Step Protocol for Ethanol-Induced Ulcer Model in Rats

The ethanol-induced ulcer model is a rapid and reliable method for evaluating acute gastroprotective effects and is particularly relevant for compounds that may disrupt the mucosal barrier.[13]

Principle: Absolute ethanol rapidly penetrates the gastric mucosa, causing direct cellular damage, reducing mucus production, decreasing blood flow, and generating reactive oxygen species, leading to hemorrhagic lesions.[13] This protocol tests your compound's ability to protect against this acute chemical injury.

Methodology:

  • Animal Preparation:

    • Use male Wistar rats (180-220g).

    • Fast the animals for 24 hours prior to the experiment, with free access to water. This ensures the stomach is empty for consistent exposure to the test article and ethanol.

  • Dosing:

    • Group animals (n=6-8 per group) as follows:

      • Group 1 (Vehicle Control): Administer the vehicle (e.g., 1% Tween 80 in saline) orally (p.o.).

      • Group 2 (Positive Control): Administer a reference gastroprotective agent like Omeprazole (20 mg/kg, p.o.).[12]

      • Group 3-5 (Test Groups): Administer your 6,8-dibromo-4(3H)-quinazolinone derivative at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Ulcer Induction:

    • One hour after administration of the test/control compounds, administer 1 mL of absolute ethanol to each rat via oral gavage.

  • Tissue Collection & Evaluation:

    • One hour after ethanol administration, euthanize the animals via cervical dislocation.

    • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a corkboard and photograph it for documentation.

  • Ulcer Scoring:

    • Measure the length (mm) of each hemorrhagic lesion.

    • The Ulcer Index (UI) can be calculated as the sum of the lengths of all lesions for each stomach.

    • Calculate the Percentage of Protection using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100

Troubleshooting Tips:

  • High Variability: Ensure precise fasting times. Gavage technique must be consistent to avoid physical injury to the esophagus or stomach. Use a consistent, high-purity source of ethanol.

  • No Ulcers in Control Group: Confirm the fasting period was adequate and that 100% (absolute) ethanol was used.

  • Inconsistent Dosing: Ensure compounds are fully solubilized or form a homogenous suspension in the vehicle. Vortex each dose immediately before administration.

Problem: How do I quantitatively confirm that my compound is depleting protective prostaglandins in the gastric tissue?

Solution: Protocol for Gastric Mucosal PGE2 Measurement via ELISA

This protocol directly measures the product of COX-1/2 activity in the target tissue, providing a mechanistic link between your compound's action and its ulcerogenic potential.

Methodology:

  • Experimental Design:

    • Use the same dosing regimen as the in vivo ulcer study (Section 2.1), but without the final ethanol challenge. Include a naive (no treatment) group and a vehicle control group. A positive control like Indomethacin (a potent COX inhibitor) is highly recommended.

  • Tissue Collection:

    • At a time point corresponding to the peak plasma concentration of your compound (or 1 hour post-dose as a standard), euthanize the animals.

    • Rapidly excise the stomach, place it on an ice-cold plate, and scrape the glandular mucosal layer using a glass slide.

    • Immediately snap-freeze the mucosal scrapings in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization:

    • Weigh the frozen tissue (~100 mg).

    • Homogenize in 1 mL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and 10 µM indomethacin to prevent ex vivo PGE2 synthesis).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • PGE2 Quantification:

    • Collect the supernatant.

    • Quantify the PGE2 concentration using a commercial Prostaglandin E2 (PGE2) ELISA kit, following the manufacturer's instructions precisely.

    • Normalize the PGE2 concentration to the total protein content of the supernatant (measured by a BCA or Bradford assay).

  • Data Interpretation:

    • A statistically significant decrease in mucosal PGE2 levels in the groups treated with your quinazolinone derivative compared to the vehicle control group confirms COX inhibition in the target organ.

Section 3: Mitigation Strategies - Troubleshooting and Advanced Approaches

Once ulcerogenic potential is confirmed, the focus shifts to mitigation. This section explores common strategies and provides guidance on their implementation.

Q4: Can I simply co-administer a standard gastroprotective agent like a proton pump inhibitor (PPI)?

A4: Yes, this is a clinically established strategy for mitigating NSAID-induced ulcers and is a viable approach for your preclinical studies.[10][14] PPIs (e.g., Omeprazole) irreversibly inhibit the H+/K+ ATPase (the proton pump) in gastric parietal cells, potently suppressing acid secretion.[15] By raising the intragastric pH, a PPI can significantly reduce the mucosal damage caused by the acid, even if prostaglandin levels are depleted by your compound.

Experimental Validation: Design an in vivo ulcerogenicity study where one group receives your quinazolinone derivative alone, and another group receives it in combination with an effective dose of a PPI. A significant reduction in the ulcer index in the combination group would validate this strategy.

Q5: What advanced formulation or structural modification strategies should our team consider for a long-term solution?

A5: For a truly innovative solution that builds safety into the molecule itself, two primary avenues are highly recommended:

1. The Prodrug Approach:

  • Concept: Chemically modify your active quinazolinone derivative into an inactive prodrug that is absorbed in the upper gastrointestinal tract without causing local irritation.[16] The prodrug is then metabolically converted to the active parent drug in the bloodstream or liver, delivering its therapeutic effect systemically while bypassing initial gastric exposure.

  • Troubleshooting: The main challenge is linker chemistry. The linker must be stable in the stomach but efficiently cleaved systemically to release the active drug. Screening different ester, amide, or other cleavable linkers is necessary.

2. Nitric Oxide (NO)-Donating Derivatives (CINODs):

  • Concept: This is a highly promising strategy.[10][17] You covalently link a nitric oxide-releasing moiety to your parent quinazolinone molecule. In vivo, the molecule releases both the active anti-inflammatory agent and nitric oxide.

  • Why it Works: Nitric oxide counteracts the key ulcerogenic effects of COX inhibition. It increases mucosal blood flow, inhibits leukocyte adhesion, and promotes healing processes.[18] This dual action can maintain anti-inflammatory efficacy while providing built-in gastroprotection.[15][19] Studies have shown that NO-releasing NSAIDs can even accelerate the healing of pre-existing ulcers.[19]

  • Experimental Workflow:

    • Synthesis: Synthesize a series of NO-donating derivatives using different NO-releasing linkers (e.g., nitrooxybutyl esters).

    • In Vitro Validation: Confirm that the new derivative still inhibits the target (e.g., COX-2 for inflammation) and successfully releases NO.

    • In Vivo Ulcer Model: Run the ethanol-induced or NSAID-induced ulcer model comparing the parent compound to the new NO-donating derivative. The goal is to see a significant reduction in the ulcer index for the NO-derivative.

Data and Strategy Summary

The following table summarizes the primary mitigation strategies for your consideration.

Mitigation StrategyMechanism of ActionKey AdvantagesKey Challenges & Considerations
Co-administration with PPI Suppresses gastric acid secretion, raising intragastric pH.[15]Clinically validated approach; straightforward to test preclinically.[10]Does not address the underlying prostaglandin depletion; may not protect the lower GI tract.[15]
Enteric Coating Formulation Prevents drug release in the stomach; dissolves in the higher pH of the small intestine.Reduces direct topical irritation in the stomach.Does not prevent systemic effects of COX-1 inhibition; may shift injury to the small intestine.[20]
Prodrug Synthesis Bypasses local gastric irritation by administering an inactive form.[16]Can significantly reduce gastric toxicity.Requires extensive medicinal chemistry to optimize linker stability and cleavage kinetics.
NO-Donating Derivative (CINOD) Releases the active drug and gastroprotective nitric oxide simultaneously.[17]Counteracts the ulcerogenic mechanism directly; maintains mucosal blood flow.[18]Represents a New Chemical Entity (NCE), requiring a full preclinical development program.

Visualizing the Pathways and Workflows

Mechanism of Ulceration and Mitigation

The following diagram illustrates the core mechanism of ulceration via COX-1 inhibition and the intervention points for key mitigation strategies.

G cluster_0 Ulcerogenic Pathway cluster_1 Mitigation Strategies Quin Quinazolinone Derivative COX1 COX-1 Enzyme (in Gastric Mucosa) Quin->COX1 Inhibition PGs Prostaglandins (PGE2) Depleted COX1->PGs Synthesis Blocked Defense Decreased Mucosal Defense (↓ Mucus, ↓ Blood Flow) PGs->Defense Ulcer Gastric Ulceration Defense->Ulcer PPI Proton Pump Inhibitor (PPI) Acid Gastric Acid PPI->Acid Inhibition Acid->Ulcer Aggravates NO Nitric Oxide (NO) from CINOD NO->Defense Restoration

Caption: Mechanism of quinazolinone-induced ulceration and points of therapeutic intervention.

Experimental Workflow for Mitigation

This workflow outlines the logical progression from identifying the problem to validating a potential solution.

G Start Start: Active Quinazolinone Derivative COX_Assay 1. In Vitro COX-1/COX-2 Selectivity Assay Start->COX_Assay Check_COX1 Potent COX-1 Inhibition? COX_Assay->Check_COX1 InVivo_Ulcer 2. In Vivo Ulcer Model (e.g., Ethanol-Induced) Check_COX1->InVivo_Ulcer Yes Success Success: Ulcerogenic Effect Minimized Check_COX1->Success No (Safe) Check_Ulcer Significant Ulcer Index? InVivo_Ulcer->Check_Ulcer Mitigation 3. Select Mitigation Strategy (e.g., Synthesize NO-Derivative) Check_Ulcer->Mitigation Yes Check_Ulcer->Success No (Safe) Re_Test 4. Re-evaluate in Vivo Ulcer Model with Modified Cmpd Mitigation->Re_Test Result Compare Ulcer Index: Parent vs. Modified Cmpd Re_Test->Result Result->Success Significant Reduction Redesign Redesign Strategy Result->Redesign No Improvement

Caption: A systematic workflow for evaluating and mitigating ulcerogenic effects.

References

  • Al-Sanea, M. M., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2014). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mohamed, M. S., et al. (2011). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Spandana, V. R., et al. (2021). Quinazolinone – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science. Available at: [Link]

  • Gonec, T., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Konturek, J. W., et al. (2004). Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond. Journal of Physiology and Pharmacology. Available at: [Link]

  • Makhija, D. T., & Somani, R. R. (2010). Improvement of GI tolerance of NSAIDs using oral prodrug approach. Der Pharmacia Lettre. Available at: [Link]

  • Wallace, J. L., et al. (1997). A nitric oxide-releasing nonsteroidal anti-inflammatory drug accelerates gastric ulcer healing in rats. Gastroenterology. Available at: [Link]

  • Lanas, A., et al. (2000). Nitric Oxide as a 'NOvel' Therapy for Gastrointestinal Ulcers? The New England Journal of Medicine. Available at: [Link]

  • Rostom, A., et al. (2011). Prevention of NSAID‐induced gastroduodenal ulcers. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Wallace, J. L. (2008). Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? Physiological Reviews. Available at: [Link]

  • Taha, A. S., et al. (1994). Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID. Gut. Available at: [Link]

  • Gonec, T., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications. Available at: [Link]

  • MedCentral. (n.d.). What can be used to prevent NSAID-related peptic ulcers? Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2014). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mohamed, M. S., et al. (2011). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Bello, I., et al. (2016). An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. Pharmacognosy Reviews. Available at: [Link]

  • Sostres, C., & Lanas, A. (2017). Prevention of Nonsteroidal Anti-Inflammatory Drug-Induced Ulcer: Looking to the Future. Gastroenterology & Hepatology. Available at: [Link]

  • Wallace, J. L., et al. (1997). A nitric oxide-releasing nonsteroidal anti-inflammatory drug accelerates gastric ulcer healing in rats. Gastroenterology. Available at: [Link]

  • Fujimori, S., et al. (2011). A Review of Anti-Inflammatory Drug-Induced Gastrointestinal Injury: Focus on Prevention of Small Intestinal Injury. Digestion. Available at: [Link]

  • Lanas, A., et al. (2000). Nitric Oxide as a 'NOvel' Therapy for Gastrointestinal Ulcers? The New England Journal of Medicine. Available at: [Link]

  • Konturek, J. W., et al. (2004). Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond. Journal of Physiology and Pharmacology. Available at: [Link]

  • Rostom, A., et al. (2011). Prevention of NSAID‐induced gastroduodenal ulcers. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Makhija, D. T., & Somani, R. R. (2010). Improvement of GI tolerance of NSAIDs using oral prodrug approach. Der Pharmacia Lettre. Available at: [Link]

  • Wallace, J. L. (2008). Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? Physiological Reviews. Available at: [Link]

  • JoVE. (n.d.). Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents. Available at: [Link]

  • Blackler, R., et al. (2015). Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract. Journal of Clinical Gastroenterology. Available at: [Link]

  • YouTube. (2009). Gastrointestinal Risk with NSAIDs. Available at: [Link]

  • Ghavipanjeh, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Analgesic Efficacy of 6-Bromo-Quinazolinones and Indomethacin

In the landscape of analgesic and anti-inflammatory drug discovery, the quest for potent and safer therapeutic agents is perpetual. Quinazolinone scaffolds have emerged as a promising class of compounds with a wide spect...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analgesic and anti-inflammatory drug discovery, the quest for potent and safer therapeutic agents is perpetual. Quinazolinone scaffolds have emerged as a promising class of compounds with a wide spectrum of biological activities, including notable analgesic and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of the analgesic effects of a specific subset of these compounds, 6-bromo-quinazolinones, with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the supporting experimental data, methodologies, and underlying mechanisms of action.

Introduction: The Rationale for Comparison

Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, has long been a benchmark for assessing the efficacy of new anti-inflammatory and analgesic agents.[3][4] Its therapeutic utility, however, is often accompanied by gastrointestinal side effects, necessitating the search for alternatives with improved safety profiles.[5] The quinazolinone nucleus, a heterocyclic system, has garnered significant attention due to its diverse pharmacological activities.[6] The introduction of a bromine atom at the 6-position of the quinazolinone ring has, in several studies, been shown to enhance analgesic and anti-inflammatory activities.[1] This guide focuses on elucidating the comparative analgesic potential of these 6-bromo-quinazolinone derivatives against indomethacin, providing a foundation for future drug design and development.

Comparative Analgesic Efficacy: A Data-Driven Assessment

The analgesic effects of 6-bromo-quinazolinone derivatives have been evaluated in various preclinical models, with several studies demonstrating efficacy comparable or even superior to that of indomethacin. A notable example is the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which has shown significant analgesic activity.[7][8]

The following table summarizes the comparative analgesic activity of a representative 6-bromo-quinazolinone derivative against indomethacin using the acetic acid-induced writhing test in mice, a well-established model for screening peripheral analgesics.[9][10]

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one 2069.49%[7]
4083.18%[7]
Indomethacin 1068.0%[11]
Standard DrugHigher activity than indomethacin[7]

Table 1: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test.

The data clearly indicates that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibits a dose-dependent increase in analgesic activity, with the 40 mg/kg dose showing a higher percentage of inhibition than the standard dose of indomethacin.[7] This suggests that this 6-bromo-quinazolinone derivative is a potent analgesic agent.

Unraveling the Mechanism of Action: A Tale of Two COX Inhibitors

The analgesic and anti-inflammatory effects of both indomethacin and quinazolinone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—critical mediators of pain and inflammation.[4][12]

Indomethacin: Acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[12] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. Its inhibition is associated with the gastrointestinal side effects of NSAIDs. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[13]

6-Bromo-Quinazolinones: While the exact selectivity profile can vary between different derivatives, studies suggest that many quinazolinones also exert their effects through COX inhibition. The presence of the bromo substituent at the 6-position is often associated with enhanced anti-inflammatory and analgesic effects.[1] Some studies have performed molecular docking which suggest that these compounds can bind to the active site of the COX-2 enzyme.[9]

Below is a diagram illustrating the general mechanism of action involving COX inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 6_Bromo_Quinazolinone 6-Bromo-Quinazolinone (COX Inhibitor) 6_Bromo_Quinazolinone->COX2  Inhibition

Caption: General mechanism of action via COX inhibition.

Experimental Protocols: A Guide to In Vivo Assessment

The following are detailed, step-by-step methodologies for key experiments used to evaluate and compare the analgesic effects of 6-bromo-quinazolinones and indomethacin.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This widely used model assesses the efficacy of peripherally acting analgesics.[9][14] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs), which is mediated by the release of endogenous pain mediators.[10]

Protocol:

  • Animal Selection and Acclimatization: Use healthy adult mice (20-25 g) and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (indomethacin, e.g., 10 mg/kg), and test groups (different doses of the 6-bromo-quinazolinone, e.g., 20 and 40 mg/kg). Administer the vehicle, indomethacin, or test compound orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a 0.6% solution of acetic acid intraperitoneally to each mouse.[15]

  • Observation and Counting: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a specified period (e.g., 20 minutes).[9]

  • Calculation of Analgesic Activity: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Acetic_Acid_Writhing_Test Start Start: Acclimatized Mice Grouping Divide into Control, Standard (Indomethacin) & Test Groups (6-Bromo-Quinazolinone) Start->Grouping Drug_Admin Administer Vehicle, Standard, or Test Compound Grouping->Drug_Admin Waiting Wait for Drug Absorption (30-60 min) Drug_Admin->Waiting Acetic_Acid_Injection Inject Acetic Acid (i.p.) Waiting->Acetic_Acid_Injection Observation Observe and Count Writhes (for 20 min) Acetic_Acid_Injection->Observation Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis End End: Comparative Analgesic Data Data_Analysis->End

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hot Plate Test (Central Analgesia)

The hot plate test is a common method to evaluate centrally acting analgesics.[16][17] It measures the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[18]

  • Animal Selection and Baseline: Select healthy mice or rats and determine their baseline reaction time by placing them on the hot plate and recording the time taken to show signs of discomfort (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the vehicle, standard drug (e.g., morphine), or test compounds as described previously.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the reaction time.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The data can be expressed as the mean reaction time or as the percentage of maximum possible effect (%MPE).

Conclusion: A Promising Avenue for Analgesic Drug Discovery

The comparative analysis presented in this guide underscores the potential of 6-bromo-quinazolinone derivatives as effective analgesic agents. The experimental data, particularly from the acetic acid-induced writhing test, demonstrates that certain derivatives can exhibit analgesic activity superior to that of the widely used NSAID, indomethacin.[7] The primary mechanism of action for both classes of compounds involves the inhibition of the cyclooxygenase pathway, a cornerstone of anti-inflammatory and analgesic therapy.

The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies. Further investigations into the COX-1/COX-2 selectivity of various 6-bromo-quinazolinone derivatives are warranted to better understand their safety profiles, particularly concerning gastrointestinal effects. The continued exploration of this chemical scaffold holds significant promise for the development of novel and improved analgesic therapies.

References

  • Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials, 9(1), 1-10. [Link]

  • Mohamed, M. S., Kamel, M. M., Kassem, E. M. M., Abotaleb, N., & Farag, M. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta poloniae pharmaceutica, 67(2), 123–133. [Link]

  • Holkunde, R., Yogesh, H. S., Vanitha, C., Kadam, S., Banik, N., Nath, P. K., Nargis, S., & Gabhale, S. S. (2025). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 14(32s), 2104-2114. [Link]

  • Al-Saeed, M. S. (2012). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1153. [Link]

  • Osarodion, O. P. (2019). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. ResearchGate. [Link]

  • Osarodion, O. P. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Advanced Research in Chemical Science, 7(8), 1-6. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Gao, F., & Wang, D. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central journal, 8(1), 11. [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link]

  • Kulkarni, S. K. (2008). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacological and toxicological methods, 57(1), 29–32. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(16), e2991. [Link]

  • ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Wikipedia. (2024). Indometacin. [Link]

  • Mogil, J. S., & Crager, S. E. (2004). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Pain, 109(3), 481–490. [Link]

  • MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

  • ResearchGate. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2011). Kidney Research and Clinical Practice, 30(4), 297-304. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Cureus, 17(8), e79123. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules (Basel, Switzerland), 15(8), 5237–5255. [Link]

  • Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in molecular biology (Clifton, N.J.), 602, 115–121. [Link]

  • National Center for Biotechnology Information. (2024). Indomethacin. StatPearls. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor protocols, 2003(4), pdb.prot3447. [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin? [Link]

  • JoVE. (2011). Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats. Journal of Visualized Experiments. [Link]

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  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

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Comparative

The Bromination Effect: A Comparative Guide to the Structure-Activity Relationship of Mono- and Di-bromo Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Halogenation of this scaffold has been a key strategy to modulate its pharmacological profile. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of mono- and di-bromo quinazolinone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological activities, and the underlying principles that govern their efficacy, supported by experimental data.

The Quinazolinone Core: A Versatile Pharmacophore

The 4(3H)-quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, offers a unique combination of rigidity and opportunities for diverse substitutions at various positions. This versatility has allowed for the development of a multitude of derivatives with tailored biological functions. Notably, substitutions at the 2, 3, 6, and 8 positions have been extensively explored to enhance potency and selectivity.[3]

Bromination, in particular, has been shown to significantly influence the biological activity of quinazolinone derivatives. The introduction of one or two bromine atoms can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. This guide will focus on the comparative effects of mono-bromination, typically at the 6-position, versus di-bromination at the 6- and 8-positions.

cluster_Quinazolinone General Structure of 4(3H)-Quinazolinone Quinazolinone R1 R1 Quinazolinone->R1 R2 R2 Quinazolinone->R2 R3 R3 Quinazolinone->R3 R4 R4 Quinazolinone->R4

Caption: General chemical structure of the 4(3H)-quinazolinone core.

Synthesis of Bromo-Quinazolinone Derivatives

The synthesis of mono- and di-bromo quinazolinone derivatives typically starts from the corresponding brominated anthranilic acids. 5-Bromoanthranilic acid serves as the precursor for 6-bromo-quinazolinones, while 3,5-dibromoanthranilic acid is the starting material for 6,8-dibromo derivatives. A common synthetic route involves the initial formation of a benzoxazinone intermediate, which is then reacted with an appropriate amine to yield the desired quinazolinone.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-quinazolin-4-one

This protocol describes a representative synthesis of a mono-bromo quinazolinone derivative.

Step 1: Synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • A mixture of 5-bromoanthranilic acid and a slight excess of benzoyl chloride is prepared.

  • The mixture is dissolved in a suitable solvent, such as pyridine, and refluxed for several hours.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., petroleum ether) to remove impurities and then dried.[4]

Step 2: Synthesis of 6-bromo-2-phenyl-3H-quinazolin-4-one

  • The synthesized 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one is reacted with a source of ammonia, such as ammonium acetate, in a high-boiling solvent like glacial acetic acid.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-bromo-2-phenyl-3H-quinazolin-4-one.[5]

A similar two-step process can be employed for the synthesis of 6,8-dibromo-quinazolinone derivatives, starting with 3,5-dibromoanthranilic acid.

Comparative Biological Activities

The number and position of bromine atoms on the quinazolinone scaffold have a profound impact on the biological activity of the resulting derivatives. Here, we compare the structure-activity relationships of mono- and di-bromo quinazolinones across different therapeutic areas.

Anti-inflammatory and Analgesic Activity

Direct comparative studies have provided clear insights into the role of bromination in modulating anti-inflammatory and analgesic properties. Research indicates that while both mono- and di-bromo quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects with minimal ulcerogenic side effects, the mono-bromo variants demonstrate a superior therapeutic profile.[6] It has been concluded that monobromoquinazolinone derivatives possess higher anti-inflammatory and analgesic efficacy compared to their di-bromo counterparts.[6]

Table 1: Comparative Anti-inflammatory Activity of Representative Bromo-Quinazolinone Derivatives

Compound TypeRepresentative DerivativeAnti-inflammatory Activity (% Inhibition of Edema)Reference
Mono-bromo6-bromo-2-methyl-3-(p-methoxyphenyl)-3H-quinazolin-4-one40.10% at 50 mg/kg[3]
Mono-bromo6-bromo-2-methyl-3-(o-methoxyphenyl)-3H-quinazolin-4-one39.45% at 50 mg/kg[3]
Di-bromo6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivativesShowed promising anti-inflammatory activity[6]
Standard DrugIbuprofen42.21% at 50 mg/kg[3]

The data suggests that while both classes of compounds are active, the presence of a second bromine atom at the 8-position may not be advantageous for enhancing anti-inflammatory and analgesic effects and could potentially lead to a decrease in activity compared to the mono-bromo analogues.

Anticancer Activity

In the realm of oncology, brominated quinazolinones have shown considerable promise as cytotoxic agents.[1] The presence of a bromine atom at the 6-position is often associated with enhanced anticancer activity.[7]

Studies on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that substitutions at the 2-position significantly influence their cytotoxic effects against cancer cell lines such as MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma).[7] For instance, a derivative with an aliphatic linker at the 2-position (compound 8a in the cited study) exhibited potent IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells.[7]

While direct comparative studies with 6,8-dibromo analogues in the same cancer cell lines are limited, the existing data on 6-bromo derivatives underscores their potential as a scaffold for the development of novel anticancer agents. The lipophilic nature of the bromine atom is thought to enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins, such as epidermal growth factor receptor (EGFR).[7]

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives is well-documented, and bromination plays a crucial role in enhancing this activity. The presence of halogen atoms at the 6- and 8-positions has been shown to improve the antimicrobial properties of the quinazolinone ring.[3]

A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant antibacterial and antifungal activities.[8] One of the synthesized compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited potent in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against E. coli and L. monocytogenes.[8] Another derivative showed strong antifungal activity with MICs of 0.78 µg/mL against C. albicans and 0.097 µg/mL against A. flavus.[8]

In a separate study, 6-bromo-quinazolinone derivatives also displayed significant antibacterial and antifungal activity.[3] For example, compounds with a halo-substituted phenyl ring at the 3-position showed increased antifungal activity.[3]

While a direct side-by-side comparison is challenging due to variations in the tested derivatives and microbial strains across different studies, the available evidence suggests that both mono- and di-bromination can lead to potent antimicrobial agents. The di-bromo derivatives, in some cases, have shown exceptionally low MIC values, indicating that the increased lipophilicity and electron-withdrawing nature of two bromine atoms can be highly beneficial for antimicrobial action.

Experimental Workflows and Methodologies

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of bromo-quinazolinone derivatives A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

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